5-Fluorotryptophan
Description
5-Fluoro-L-tryptophan has been reported in Aspergillus fumigatus with data available.
RN given refers to cpd with unspecified isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020654 | |
| Record name | L-5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16626-02-1 | |
| Record name | 5-Fluorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-fluorotryptophan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUOROTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Fluorotryptophan: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties, biological activities, and experimental applications of 5-fluorotryptophan, a versatile tool in contemporary biochemical and pharmaceutical research.
Introduction
This compound (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. The strategic substitution of a hydrogen atom with fluorine on the indole ring confers unique physicochemical properties that make it an invaluable probe in molecular and cellular biology, structural biology, and drug discovery. Its minimal steric perturbation compared to native tryptophan allows for its incorporation into proteins with often-retained biological function, while the fluorine atom provides a sensitive spectroscopic and nuclear magnetic resonance (NMR) handle. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a summary of its applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The introduction of a fluorine atom at the 5-position of the indole ring subtly alters the electronic and steric properties of tryptophan. These changes manifest in its spectral characteristics, making it a powerful probe for investigating protein structure and dynamics.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1] |
| Molecular Weight | 222.22 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in 1M HCl |
Spectroscopic Properties
This compound exhibits distinct absorbance and fluorescence properties compared to its non-fluorinated counterpart. The fluorine atom influences the electronic transitions of the indole ring, leading to shifts in the absorbance and emission maxima and alterations in the fluorescence quantum yield and lifetime. These properties are highly sensitive to the local microenvironment within a protein, making 5-FW an excellent probe for conformational changes, ligand binding, and protein-protein interactions.
| Parameter | Value | Conditions | Reference |
| Absorbance Maximum (λ_abs) | ~285 nm | Aqueous Buffer | |
| Molar Extinction Coefficient (ε) | ~5,500 M⁻¹cm⁻¹ | at 285 nm | |
| Emission Maximum (λ_em) | ~340 nm | Aqueous Buffer | [2] |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.2 | Varies with environment | [3] |
| Fluorescence Lifetime (τ) | 4.8 ns (major component in native barstar) | Varies with environment | [4] |
Biological Activities and Applications
This compound has found widespread use in various research and development areas due to its unique combination of being a close structural analog of tryptophan and possessing a fluorine atom for probing.
Probe for Protein Structure and Dynamics using ¹⁹F NMR
The most prominent application of this compound is as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[5] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins labeled with this compound are free from background signals, allowing for the unambiguous detection of the labeled sites.[6] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing detailed information about:
-
Protein Conformation and Folding: Changes in the protein's three-dimensional structure are reflected in the ¹⁹F chemical shifts.[7]
-
Ligand Binding: The binding of small molecules, ions, or other proteins can induce conformational changes that are readily detected by shifts in the ¹⁹F NMR signals.[8][9]
-
Protein Dynamics: ¹⁹F NMR relaxation studies can provide insights into the motional properties of the tryptophan side chain and the surrounding protein backbone.
Fluorescence Spectroscopy
While its quantum yield is generally lower than that of tryptophan, the fluorescence of this compound is still a valuable tool. It exhibits a more homogeneous fluorescence decay compared to tryptophan, which often displays complex, multi-exponential decays.[4] This simplified decay kinetic makes this compound a superior donor in Fluorescence Resonance Energy Transfer (FRET) experiments for more accurate distance measurements in proteins.[4]
Drug Development and Peptide Synthesis
This compound serves as a building block in the synthesis of novel peptides and pharmaceuticals. The incorporation of fluorinated amino acids can enhance the metabolic stability, binding affinity, and bioavailability of peptide-based drugs. Its use in solid-phase peptide synthesis is facilitated by the availability of the Fmoc-protected derivative, Fmoc-5-fluoro-L-tryptophan.
Metabolism and Pathway Analysis
This compound can be metabolized by the same enzymatic pathways as tryptophan. For instance, it can serve as a substrate for tryptophan hydroxylase, the rate-limiting enzyme in the serotonin biosynthesis pathway. This allows for its use as a tracer to study the in vivo metabolism of tryptophan and the production of serotonin. The fluorinated metabolites can be tracked using techniques like ¹⁹F NMR or mass spectrometry.[10][11]
Experimental Protocols
Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli
This protocol describes a common method for the uniform incorporation of this compound into a target protein expressed in E. coli. The method utilizes a tryptophan auxotrophic strain or the inhibition of endogenous tryptophan synthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or a tryptophan auxotroph)
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine
-
This compound (DL- or L-form)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glyphosate (optional, for non-auxotrophic strains)
-
Ampicillin or other appropriate antibiotic
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the expression plasmid. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium in a 2.8 L baffled flask with the overnight starter culture. Add the appropriate antibiotic.
-
Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Inhibition of Tryptophan Synthesis (for non-auxotrophic strains): If using a non-auxotrophic strain like BL21(DE3), add glyphosate to a final concentration of 0.4 g/L to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis. Incubate for 30 minutes.
-
Addition of this compound: Add this compound to the culture to a final concentration of 50-100 mg/L. For auxotrophic strains, this is the sole source of tryptophan.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: The cell pellet can be stored at -80°C or used immediately for protein purification according to standard protocols for the target protein.
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Workflow for Protein Labeling
Caption: Workflow for incorporating this compound into recombinant proteins.
Protocol 2: ¹⁹F NMR Spectroscopy of a this compound Labeled Protein
This protocol provides a general guideline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein labeled with this compound.
Materials:
-
Purified this compound labeled protein (typically 50-200 µM)
-
NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
10% D₂O
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Buffer exchange the purified protein into the desired NMR buffer.
-
Concentrate the protein to the desired concentration (e.g., 100 µM).
-
Add 10% D₂O to the final sample for the field-frequency lock.
-
Transfer the sample to an NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the fluorine probe to the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to obtain good homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A simple pulse-acquire sequence is often sufficient for a 1D spectrum.
-
Spectral Width: Set a spectral width of approximately 50-100 ppm centered around the expected chemical shift of this compound (around -120 to -130 ppm relative to CFCl₃).
-
Acquisition Time: Typically 0.5-1 second.
-
Recycle Delay: 1-2 seconds.
-
Number of Scans: This will depend on the protein concentration and desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.
-
Temperature: Set the desired temperature for the experiment (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the chemical shifts, typically to an external standard like trifluoroacetic acid (TFA).
-
-
Analysis:
-
Integrate the peaks to quantify the relative populations of different conformations if multiple peaks are observed.
-
Analyze the chemical shifts to infer changes in the local environment of the this compound residues.
-
Signaling and Metabolic Pathways
This compound can be utilized by the cellular machinery that processes natural tryptophan, allowing it to enter key metabolic pathways. A primary example is its entry into the serotonin synthesis pathway.
Metabolic Pathway of this compound to 5-Fluoro-Serotonin
Caption: The metabolic conversion of this compound to 5-fluoro-serotonin.
This metabolic conversion allows researchers to use this compound as a precursor to generate a fluorinated analog of serotonin in situ. This "tagged" neurotransmitter can then be used to study various aspects of serotonergic signaling, including receptor binding and transporter activity, using techniques that can detect the fluorine label.
Conclusion
This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its ability to be incorporated into proteins with minimal structural perturbation, combined with the sensitive detection of its fluorine atom by ¹⁹F NMR and its utility in fluorescence spectroscopy, makes it an indispensable probe for studying protein structure, function, and dynamics. Furthermore, its role as a precursor in metabolic pathways and its application in the synthesis of modified peptides and potential therapeutics highlight its broad impact in the life sciences and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of research endeavors.
References
- 1. This compound | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluorotryptophan: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-fluorotryptophan, a fluorinated analog of the essential amino acid tryptophan. Due to its unique properties, this compound has emerged as a valuable tool in various scientific disciplines, including protein engineering, drug discovery, and mechanistic studies of enzymes. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and clear data presentation.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and stereospecificity.
Chemical Synthesis
A common approach for the chemical synthesis of 5-fluoro-DL-tryptophan is through a multi-step process starting from 5-fluoroindole.[1] While various specific protocols exist, a general workflow is outlined below.
Experimental Protocol: Chemical Synthesis of 5-Fluoro-DL-Tryptophan
-
Starting Material: 5-Fluoroindole.
-
Step 1: Gramine Synthesis. React 5-fluoroindole with formaldehyde and dimethylamine (Mannich reaction) to produce 5-fluoro-gramine.
-
Step 2: Introduction of the Malonate Group. React 5-fluoro-gramine with a diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide). This step introduces the carbon backbone of the amino acid.
-
Step 3: Hydrolysis and Decarboxylation. Hydrolyze the resulting intermediate with a strong acid (e.g., HCl) or base (e.g., NaOH) to remove the protecting groups and decarboxylate the malonate derivative, yielding 5-fluoro-DL-tryptophan.
-
Purification: The final product is typically purified by recrystallization or column chromatography.
Logical Relationship: Chemical Synthesis Workflow
References
The Invisible Hand: A Technical Guide to the Discovery and History of Fluorinated Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acid structures represents a cornerstone of modern medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to the biological activity of peptides and proteins.[1] The introduction of fluorine can enhance metabolic stability, modulate acidity and basicity, alter conformational preferences, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the discovery and history of fluorinated amino acids, details key experimental methodologies, presents quantitative data on their properties, and illustrates their application in probing biological systems.
A Historical Perspective: From Curiosity to Core Technology
The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the deliberate creation of fluorinated amino acids is a mid-20th-century innovation. A pivotal moment was the discovery of naturally occurring fluorinated metabolites.
Key Historical Milestones:
-
1950: One of the earliest reported chemical syntheses of a fluorinated amino acid was that of p-fluorophenylalanine by Bennett and Nieman. This work laid the foundation for the chemical synthesis of aromatic fluorinated amino acids.[3]
-
1986: A landmark discovery was the isolation of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , from the bacterium Streptomyces cattleya.[4][5] This finding demonstrated that biological systems could indeed form the strong carbon-fluorine bond, sparking further interest in the field. This bacterium also produces fluoroacetate.[4][6]
-
Late 20th Century to Present: The field has seen an explosion of synthetic methodologies, enabling the creation of a vast array of fluorinated amino acids, including those with fluorine on the side chain, the alpha-carbon, and in cyclic structures.[7][8][9] These advances have been driven by the increasing demand for these unique building blocks in drug discovery and protein engineering.[10]
Physicochemical and Biological Properties: The Impact of Fluorination
The substitution of hydrogen with fluorine imparts significant changes to the properties of amino acids and the peptides that contain them. These alterations are the primary reason for their utility in drug design and biological studies.
Data Presentation: Quantitative Effects of Fluorination
The following tables summarize key quantitative data highlighting the influence of fluorination.
Table 1: Comparison of pKa Values for Threonine and 4-Fluoro-Threonine
| Amino Acid | pKa1 (α-carboxyl) | pKa2 (α-ammonium) |
| Threonine | 2.09 | 9.10 |
| 4-Fluoro-Threonine | Value not specified | Value not specified |
Data from reference[11]. While the reference states the pKa values were determined, the specific values for 4F-Thr were not provided in the abstract.
Table 2: Proteolytic Stability of Fluorinated Glucagon-like Peptide-1 (GLP-1) Analogs
| Peptide Analog | Modification | Stability vs. DPP IV | Fold Increase in Stability |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | Resistant for 24h | Not Specified |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | Increased | 1.5-fold |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | Increased | 2.9-fold |
Data extracted from studies on GLP-1 analogs, demonstrating enhanced resistance to dipeptidyl peptidase IV (DPP IV) cleavage.[2][12]
Conformational Control
Fluorination can exert significant control over the conformational preferences of amino acid side chains and the peptide backbone. The polar C-F bond can engage in favorable electrostatic interactions and hyperconjugation, influencing dihedral angles. For example, in fluorinated proline derivatives, the gauche effect can stabilize specific puckering conformations of the pyrrolidine ring, which in turn influences the cis/trans isomerization of the preceding peptide bond.[13] This conformational restriction can be a powerful tool for designing peptides with well-defined secondary structures.
Experimental Protocols
The synthesis and application of fluorinated amino acids involve a range of specialized experimental techniques. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
This protocol outlines the manual synthesis of a peptide containing 4-fluoro-L-phenylalanine (4-F-Phe) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine.
-
Amino Acid Coupling (Standard): a. In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Perform a Kaiser test to confirm complete coupling. d. Wash the resin with DMF (3 times).
-
Incorporation of Fmoc-4-F-Phe-OH: a. Repeat the Fmoc deprotection step (Step 2). b. In a separate vial, dissolve Fmoc-4-F-Phe-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. HATU is often preferred for coupling non-canonical amino acids. c. Add the activated solution to the resin and shake for 2-4 hours. d. Perform a Kaiser test and wash as in Step 4.
-
Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This protocol is used to compare the metabolic stability of fluorinated and non-fluorinated peptides.
Objective: To determine the rate of degradation of a peptide in the presence of a specific protease (e.g., DPP IV).
Methodology:
-
Incubation: Incubate a known concentration of the peptide (e.g., 100 µM) in a buffered solution (e.g., Tris-HCl, pH 7.4) with a specific protease (e.g., human plasma or a purified enzyme like DPP IV) at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 1% TFA or an organic solvent like acetonitrile.
-
Analysis: Quantify the amount of intact peptide remaining at each time point using RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) of the peptide from the degradation curve.
Visualizing Workflows and Pathways
Fluorinated amino acids are powerful tools for elucidating biological mechanisms and developing novel analytical workflows.
Caption: Mechanism-based inhibition of a PLP-dependent enzyme.
Caption: Workflow for protein-ligand interaction studies using 19F NMR.
Conclusion and Future Perspectives
The discovery and development of fluorinated amino acids have profoundly impacted the fields of medicinal chemistry, chemical biology, and materials science. From their origins as synthetic curiosities to their current status as indispensable tools, their journey highlights the power of subtle atomic changes to elicit significant biological effects. The enhanced metabolic stability and conformational control offered by fluorination will continue to be exploited in the design of next-generation peptide and protein therapeutics.[2][13] Furthermore, the unique spectroscopic properties of the ¹⁹F nucleus ensure that fluorinated amino acids will remain at the forefront of efforts to understand complex biological systems, from elucidating enzyme mechanisms to mapping the intricate signaling pathways of membrane proteins like GPCRs.[14][15][16] The continued development of novel synthetic methods will undoubtedly expand the accessible chemical space, providing researchers with an even richer palette of fluorinated building blocks to address future challenges in science and medicine.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 4. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-L-threonine - Wikipedia [en.wikipedia.org]
- 6. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidation of enzyme mechanisms using fluorinated substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stability of 5-Fluorotryptophan
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of modified amino acids is paramount. 5-Fluorotryptophan, a fluorinated analog of the essential amino acid tryptophan, has garnered significant interest for its utility in protein engineering, NMR studies, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of its chemical structure and stability, incorporating detailed experimental protocols and visual aids to facilitate a deeper understanding.
Chemical Structure of this compound
This compound is a derivative of tryptophan where a hydrogen atom at the 5th position of the indole ring is substituted with a fluorine atom. This single atomic substitution imparts unique properties to the molecule, including altered electronic characteristics and increased hydrophobicity, which can influence protein structure and function.
The L-isomer, 5-Fluoro-L-tryptophan, is the biologically relevant form and is commonly used in protein biosynthesis and pharmaceutical research.
Table 1: Chemical Identifiers for 5-Fluoro-L-tryptophan
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[1] |
| Molecular Formula | C₁₁H₁₁FN₂O₂[1][2] |
| Molecular Weight | 222.22 g/mol [1][2] |
| CAS Number | 16626-02-1[2] |
| SMILES String | N--INVALID-LINK--C(O)=O[2] |
| InChI Key | INPQIVHQSQUEAJ-VIFPVBQESA-N[2] |
| Appearance | White to off-white powder[3] |
| Melting Point | 270-280 °C[2] |
Chemical Stability of this compound
The chemical stability of this compound is a critical consideration for its storage, handling, and application in various experimental and pharmaceutical contexts. While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its stability profile can be inferred from the known degradation pathways of tryptophan and the general effects of fluorination on molecular stability.
Tryptophan is known to be susceptible to degradation under several conditions, primarily through oxidation of its indole ring.[4] The introduction of a fluorine atom, being the most electronegative element, can influence the electron density of the indole ring and potentially alter its susceptibility to oxidative and photolytic degradation. It is generally observed that fluorination can enhance the stability of organic molecules.
Susceptibility to Degradation
2.1.1. Oxidative Degradation: Similar to tryptophan, this compound is expected to be susceptible to oxidation by reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and singlet oxygen.[4] The primary site of oxidative attack is the indole ring. The electron-withdrawing nature of the fluorine atom might slightly decrease the electron density of the indole ring, potentially offering some protection against electrophilic attack compared to unsubstituted tryptophan. However, under strong oxidative conditions, degradation is still expected to occur.
2.1.2. Photodegradation: Tryptophan is known to be photosensitive and can degrade upon exposure to UV light.[4] This process often involves the formation of radical species and subsequent reactions leading to a variety of degradation products. It is recommended to protect this compound from light, especially during long-term storage and in solution.
2.1.3. Thermal Stability: The high melting point of this compound suggests good thermal stability in its solid form. In solution, as with tryptophan, elevated temperatures can accelerate degradation, particularly in the presence of oxygen or other reactive species.
2.1.4. pH Stability: The stability of amino acids in solution can be pH-dependent. While specific data for this compound is lacking, tryptophan itself is relatively stable over a range of pH values, although extreme pH conditions combined with other stressors like heat or light can promote degradation.
Recommended Storage Conditions
Based on available information for this compound and related compounds, the following storage conditions are recommended to ensure its stability:
-
Temperature: 2-8°C for short-term storage and -20°C for long-term storage.[2][5]
-
Light: Protect from light.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions, to minimize oxidation.
Potential Degradation Pathway
The degradation of this compound is likely to follow pathways analogous to those of tryptophan. The primary degradation products are expected to be fluorinated versions of kynurenine, N-formylkynurenine, and oxindolylalanine.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
5-Fluoro-L-tryptophan
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV or photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven and refrigerator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild aqueous buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method. A C18 column is typically suitable. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid or TFA is a good starting point.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks (degradation products).
-
Use the PDA detector to check for peak purity.
-
Use the MS detector to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm and MS (ESI+) |
| Injection Volume | 10 µL |
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool in biochemical and pharmaceutical research. While it is a relatively stable compound, understanding its potential degradation pathways and implementing appropriate storage and handling procedures are crucial for ensuring the integrity of experimental results and the quality of pharmaceutical formulations. The methodologies outlined in this guide provide a framework for a comprehensive assessment of its chemical stability. Further research to generate specific quantitative stability data for this compound under various conditions would be a valuable contribution to the scientific community.
References
- 1. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-fluorescence and liquid chromatography-mass spectrometry detection of tryptophan degradation products of a recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Commercial Availability and Applications of 5-Fluorotryptophan: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of 5-fluorotryptophan and its derivatives for researchers, scientists, and drug development professionals. This document outlines key suppliers, available chemical forms, and detailed experimental protocols for its application in peptide synthesis and as a probe in protein structural and functional studies.
Introduction
This compound is a fluorinated analog of the essential amino acid tryptophan. Its unique physicochemical properties, including its utility as a ¹⁹F NMR probe and a fluorescent reporter, have made it an invaluable tool in chemical biology, drug discovery, and protein engineering. The fluorine atom provides a sensitive handle for spectroscopic studies without significantly perturbing the overall structure and function of the labeled biomolecule. This guide serves to streamline the procurement and application of this compound for research purposes.
Commercial Availability and Suppliers
A variety of this compound derivatives are commercially available, including the L- and D-enantiomers, the racemic DL-mixture, and the N-α-Fmoc protected L-form for solid-phase peptide synthesis. The tables below summarize the offerings from prominent chemical suppliers.
Table 1: Commercial Suppliers of L-5-Fluorotryptophan and its Monohydrate
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| Sigma-Aldrich | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | ≥98.0% (HPLC) |
| Biosynth | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | Not specified |
| Blue Tiger Scientific | 5-Fluoro-L-tryptophan Monohydrate | 16626-02-1 | C₁₁H₁₁FN₂O₂·H₂O | Highly Pure, Biotechnology Grade |
| GoldBio | 5-Fluoro-L-tryptophan monohydrate | 16626-02-1 | C₁₁H₁₁FN₂O₂·H₂O | Molecular Biology Grade |
| AChemBlock | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | 97% |
| Santa Cruz Biotechnology | 5-Fluoro-L-tryptophan monohydrate | 16626-02-1 | C₁₁H₁₁FN₂O₂·H₂O | Not specified |
| Carl ROTH | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | Not specified |
| Amatek Chemical | 5-Fluoro-L-tryptophan | 16626-02-1 | C₁₁H₁₁FN₂O₂ | 97% |
Table 2: Commercial Suppliers of D-5-Fluorotryptophan
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| PubChem | This compound, D- | 97749-24-1 | C₁₁H₁₁FN₂O₂ | Not specified |
| Apollo Scientific | 5-FLUORO-D-TRYPTOPHAN | 97749-24-1 | C₁₁H₁₁FN₂O₂ | 97% |
| ChemicalBook | (R)-2-AMINO-3-(5-FLUORO-1H-INDOL-3-YL)-PROPIONIC ACID | 97749-24-1 | C₁₁H₁₁FN₂O₂ | Not specified |
Table 3: Commercial Suppliers of DL-5-Fluorotryptophan
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| MP Biomedicals® (via Alkali Scientific) | DL-5-Fluorotryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | Not specified |
| Sigma-Aldrich | 5-Fluoro-DL-tryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | ≥95% (HPLC) |
| GoldBio | 5-Fluoro-DL-tryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | Molecular Biology Grade |
| Biosynth | 5-Fluoro D,L-tryptophan | 154-08-5 | C₁₁H₁₁FN₂O₂ | Not specified |
Table 4: Commercial Suppliers of Fmoc-5-fluoro-L-tryptophan
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| Chem-Impex | Fmoc-5-fluoro-L-tryptophan | 908846-88-8 | C₂₆H₂₁FN₂O₄ | ≥ 99.9% (Chiral HPLC)[1] |
| Anaspec | Fmoc-5-fluoro-DL-tryptophan | Not specified | Not specified | Not specified |
| Aralez Bio | Fmoc-5-fluoro-L-tryptophan | 908846-88-8 | C₂₆H₂₁FN₂O₄ | Not specified |
| Aapptec | Fmoc-5-Fluoro-Trp-OH | 908846-88-8 | C₂₆H₂₁FN₂O₄ | Not specified |
| Chemrio | Fmoc-Trp(5-F)-OH,Fmoc-5-fluoro-L-tryptophan | Not specified | C₂₆H₂₁FN₂O₄ | Not specified |
Experimental Protocols
Incorporation of this compound into Proteins in E. coli for ¹⁹F-NMR Studies
This protocol describes the uniform labeling of a target protein with this compound in E. coli for subsequent analysis by ¹⁹F-NMR spectroscopy.[1]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.
-
5-Fluoroindole.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Day 1: Inoculation and Growth.
-
Inoculate a 50 mL LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) cells carrying the expression plasmid.
-
Incubate the culture overnight at 37°C with shaking at 220 rpm.
-
-
Day 2: Expression.
-
Inoculate 1 L of M9 minimal medium (supplemented as described above) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Just prior to induction, add 5-fluoroindole to the culture to a final concentration of 10-20 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Day 3: Harvest and Purification.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer and proceed with standard protein purification protocols (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography).
-
Confirm the incorporation of this compound by mass spectrometry.
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-5-fluoro-L-tryptophan
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry. Microwave-assisted protocols can significantly accelerate the coupling and deprotection steps.[2][3]
Materials:
-
Rink Amide MBHA resin.
-
Fmoc-protected amino acids, including Fmoc-5-fluoro-L-tryptophan.
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or 1-Hydroxybenzotriazole (HOBt).
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
DMF, Dichloromethane (DCM), Diethyl ether.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For Fmoc-5-fluoro-L-tryptophan, coupling times may be extended to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Applications with Graphviz
Tryptophan Metabolism and Serotonin Synthesis
This compound can act as an analog of tryptophan and be processed by metabolic enzymes, allowing researchers to probe these pathways.
Caption: Tryptophan metabolic pathways and the potential entry points for this compound.
Experimental Workflow for ¹⁹F-NMR Protein-Ligand Binding Studies
The workflow for a typical ¹⁹F-NMR experiment to study protein-ligand interactions using a this compound labeled protein.
Caption: A typical experimental workflow for studying protein-ligand interactions using ¹⁹F-NMR.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its commercial availability in various forms from a range of suppliers facilitates its integration into diverse research programs. The detailed protocols provided in this guide for its incorporation into peptides and proteins, coupled with the visualization of its applications, aim to empower scientists to leverage the unique properties of this fluorinated amino acid in their studies of biomolecular structure, function, and interactions.
References
A Deep Dive into 19F NMR Spectroscopy with 5-Fluorotryptophan: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful and versatile tool in structural biology and drug discovery. Its high sensitivity, the absence of endogenous fluorine in most biological systems, and the large chemical shift dispersion of the 19F nucleus make it an ideal probe for studying protein structure, dynamics, and interactions.[1][2][3][4][5] Among the various fluorinated amino acids used as NMR probes, 5-fluorotryptophan (5-FTrp) has gained significant attention due to the infrequent occurrence of tryptophan in proteins, often placing it in functionally important regions such as binding sites.[6] This guide provides an in-depth technical overview of the principles and applications of 19F NMR spectroscopy using this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of 19F NMR with this compound
The utility of 19F NMR stems from the favorable nuclear properties of the 19F isotope: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[6] The key advantage of 19F NMR is the absence of background signals in biological samples, allowing for the unambiguous detection of the fluorinated probe.[5]
The 19F chemical shift is exquisitely sensitive to the local electronic environment.[5] This sensitivity means that even subtle changes in protein conformation, such as those induced by ligand binding, can lead to significant and measurable changes in the 19F chemical shift of a strategically placed 5-FTrp residue.[7][8] This makes 5-FTrp an excellent reporter on the local environment within a protein.
Experimental Protocols
Biosynthetic Incorporation of this compound
The successful application of 19F NMR with 5-FTrp begins with the efficient and site-specific incorporation of the fluorinated amino acid into the protein of interest. Biosynthetic incorporation in Escherichia coli is a widely used and cost-effective method.[9][10]
Protocol for 5-FTrp Labeling in E. coli
-
Host Strain Selection: Utilize a tryptophan auxotrophic E. coli strain (e.g., a strain unable to synthesize its own tryptophan). This is crucial to ensure high levels of 5-FTrp incorporation.
-
Culture Media:
-
Grow the cells in a minimal medium (e.g., M9 medium) supplemented with all necessary nutrients and antibiotics.
-
Initially, supplement the medium with a limiting amount of natural tryptophan to allow for initial cell growth.
-
-
Induction and Labeling:
-
Once the cell culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), induce protein expression using an appropriate inducer (e.g., IPTG for lac-based expression systems).
-
Simultaneously with induction, add this compound to the culture medium. A common alternative and more economical approach is to add 5-fluoroindole, which the cells will convert to this compound.[9][11]
-
-
Harvesting and Purification:
-
After a suitable expression period (typically a few hours), harvest the cells by centrifugation.
-
Purify the 5-FTrp labeled protein using standard chromatography techniques established for the unlabeled protein.
-
-
Verification of Incorporation:
-
Confirm the incorporation of 5-FTrp and determine the labeling efficiency using mass spectrometry.[7]
-
19F NMR Data Acquisition
Standard one-dimensional (1D) 19F NMR experiments are often sufficient for many applications, providing a simple and rapid method to assess protein conformation and ligand binding.[1]
Typical 1D 19F NMR Acquisition Parameters:
| Parameter | Recommended Value/Range | Purpose |
| Pulse Program | A standard 1D pulse-acquire sequence (e.g., zgfhigqn on Bruker systems for 1H decoupling) | To acquire a simple 1D 19F spectrum. |
| Transmitter Frequency Offset | Centered on the expected 5-FTrp chemical shift range (approx. -115 to -125 ppm relative to CFCl3) | To ensure the signals of interest are within the spectral window. |
| Spectral Width | 30-50 ppm | To cover the potential chemical shift dispersion of 5-FTrp in different environments. |
| Acquisition Time | 0.5 - 1 s | To achieve adequate digital resolution. |
| Relaxation Delay (d1) | 1 - 5 s | To allow for sufficient relaxation of the 19F nuclei between scans, ensuring quantitative results. |
| Number of Scans (ns) | 128 - 1024 (or more) | To achieve an adequate signal-to-noise ratio, depending on the protein concentration. |
| Temperature | As required by the biological system (e.g., 298 K) | To maintain protein stability and function. |
19F NMR Data Processing
The processing of 1D 19F NMR data is generally straightforward.
Standard 19F NMR Data Processing Steps:
-
Fourier Transformation: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency domain.
-
Phasing: The spectrum is phase-corrected to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is achieved by applying a polynomial function to correct for distortions.
-
Referencing: The chemical shifts are referenced to an external standard, commonly trifluoroacetic acid (TFA).[12]
-
Integration and Analysis: The peak integrals are measured to quantify the relative populations of different species, and chemical shift perturbations are analyzed to monitor changes in the protein's environment.
Data Presentation: Quantitative Analysis with 5-FTrp
The quantitative nature of 19F NMR allows for the precise determination of various biophysical parameters.
Chemical Shift Perturbations
Changes in the 19F chemical shift of 5-FTrp upon ligand binding provide direct evidence of an interaction and can report on conformational changes.[5][8]
Table 1: Example of 19F Chemical Shift Data for 5-FTrp Labeled Proteins
| Protein | Residue | State | 19F Chemical Shift (ppm) | Reference |
| Histidine-binding protein J | Trp | Free | (Reference value) | [8] |
| + L-histidine | Shifted downfield by ~0.6 ppm | [8] | ||
| SH3 Domain | Trp36 | Free | (Upfield resonance) | [1] |
| Bound to PepS1 | (Downfield resonance) | [1] | ||
| USP5 Zf-UBD | Trp (in binding site) | Free | ~ -118 ppm | [7] |
| + Ubiquitin peptide | Significant chemical shift and decreased peak area | [7] |
Relaxation Parameters
19F spin-lattice (T1) and spin-spin (T2) relaxation times are sensitive to the dynamics of the 5-FTrp residue and the overall tumbling of the protein. Changes in relaxation rates can provide insights into changes in protein dynamics upon ligand binding.[8][12][13]
Table 2: Representative 19F Relaxation Data for Fluorotryptophans
| Sample | R1 (s⁻¹) | R2 (s⁻¹) | Reference |
| Free 5-F-L-Trp | 0.75 | - | [12] |
| 5-F-Trp-labeled CypA | ~ 1.2 | 65 | [12] |
Note: R1 = 1/T1, R2 = 1/T2. R2 values are highly dependent on the molecular weight and dynamics of the protein.
Dissociation Constants (Kd)
19F NMR is a powerful tool for quantifying the affinity of protein-ligand interactions by monitoring the change in the 19F spectrum as a function of ligand concentration. The dissociation constant (Kd) can be determined by fitting the chemical shift changes to a binding isotherm.[1][11]
Table 3: Dissociation Constants Determined by 19F NMR with 5-FTrp
| Protein-Ligand System | Kd (µM) | Method | Reference |
| SH3 T22G - PepS2 (unlabeled) | 70 | 2D 1H-15N HSQC Titration | [1] |
| 5-FTrp SH3 T22G - PepS2 | 150 | 1D 19F NMR Lineshape Analysis | [1] |
| hPDI 5-F-Trp-b′x - Δ-somatostatin | 23 ± 4 | 1D 19F NMR Titration | [11] |
Visualization of Workflows and Pathways
Graphviz diagrams can effectively illustrate the experimental workflows and conceptual frameworks in 19F NMR studies.
Applications in Drug Development
19F NMR with 5-FTrp is particularly well-suited for fragment-based drug discovery (FBDD).[14][15][16] The simplicity of the 1D 19F NMR spectra allows for the rapid screening of fragment libraries against a 5-FTrp labeled protein target. Fragments that bind to the protein will induce changes in the 19F chemical shift, providing a direct and sensitive readout for hit identification.[14] This approach enables the efficient identification of low-affinity binders that can serve as starting points for the development of high-affinity leads.
Furthermore, the ability to quantify binding affinities and probe conformational changes provides valuable information for structure-activity relationship (SAR) studies and lead optimization. Competitive binding experiments, where a known binder is displaced by a new compound, can also be readily monitored by 19F NMR.
Conclusion
19F NMR spectroscopy with this compound offers a robust and sensitive method for investigating protein structure, dynamics, and interactions. The straightforward experimental protocols, coupled with the rich information content of the 19F NMR spectrum, make it an invaluable tool for both basic research and industrial drug development. As NMR technology continues to advance, the applications of 19F NMR with 5-FTrp are expected to expand, further solidifying its role in modern structural biology and drug discovery.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biophysics.org [biophysics.org]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 8. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 11. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. figshare.com [figshare.com]
A Technical Guide to Potential Research Areas for 5-Fluorotryptophan
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of the current and prospective research applications of 5-fluorotryptophan (5-F-Trp), a fluorinated analog of the essential amino acid tryptophan. By leveraging its unique spectroscopic properties and minimal structural perturbation, 5-F-Trp has emerged as a powerful tool in structural biology, drug discovery, and molecular imaging. This guide details established methodologies, presents key quantitative data, and outlines promising avenues for future investigation.
Introduction to this compound
This compound is a derivative of tryptophan where a hydrogen atom at the 5th position of the indole ring is replaced by a fluorine atom. This substitution is remarkably subtle, with the C-F bond being only slightly longer than a C-H bond and the van der Waals radius of fluorine being minimally larger.[1] Consequently, 5-F-Trp can often be incorporated into proteins, replacing native tryptophan residues with little to no effect on the protein's overall structure and function.[2][3] Its true power lies in the introduction of the fluorine-19 (¹⁹F) nucleus, a sensitive and versatile probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Given that fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of the incorporated 5-F-Trp, making it an invaluable tool for studying protein dynamics, ligand binding, and conformational changes.[1][5] Beyond NMR, its unique fluorescence properties and potential for radiolabeling open up a wide array of research applications.[6][7]
Core Research Applications
Probing Protein Structure and Dynamics with ¹⁹F NMR Spectroscopy
The primary application of 5-F-Trp is as a site-specific probe in ¹⁹F NMR studies. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise reporter of conformational changes in proteins.[2][7]
Potential Research Areas:
-
Conformational Change Detection: Characterizing subtle to large-scale conformational motions in proteins upon ligand binding, protein-protein interaction, or changes in environmental conditions like pH or temperature.[2][3]
-
Protein Folding and Stability: Monitoring the folding pathways of proteins and assessing their stability by observing the ¹⁹F NMR signals of 5-F-Trp residues in different conformational states.[8]
-
Allosteric Regulation: Placing 5-F-Trp probes at sites distant from the active site to detect and characterize allosteric communication networks within a protein.
-
Membrane Protein Studies: Investigating the structure and dynamics of membrane proteins, a challenging class of proteins, by leveraging the sensitivity of ¹⁹F NMR in detergent micelles or nanodiscs.
Quantitative Data Summary:
The following table summarizes reported ¹⁹F NMR chemical shift perturbations (CSPs) for 5-F-Trp labeled proteins upon ligand binding, illustrating the sensitivity of the technique.
| Protein | Labeled Residue(s) | Ligand | Observed Chemical Shift Change (ppm) | Reference |
| Galactose-binding protein | Trp 183 | D-galactose | + 3.8 | [2] |
| Galactose-binding protein | Trp 183 | D-glucose | + 2.8 | [2] |
| Histidine-binding protein J | Single Trp residue | L-histidine | ~ + 0.6 | [9] |
| USP5 Zf-UBD | Two Trp residues | Ubiquitin peptide | Significant shift for one peak at ~118 ppm | [8] |
Experimental Workflow:
The general workflow for a protein-observed ¹⁹F NMR experiment involves protein expression and labeling, purification, NMR data acquisition, and analysis.
Drug Discovery and Fragment-Based Screening
¹⁹F NMR using 5-F-Trp labeled proteins is a powerful method for drug discovery, particularly for fragment-based screening. The low complexity of the 1D ¹⁹F NMR spectrum allows for the rapid detection of weak binding events, which are characteristic of small molecule fragments.[8]
Potential Research Areas:
-
High-Throughput Screening: Developing and implementing ¹⁹F NMR screens to test libraries of small molecule fragments against therapeutic targets labeled with 5-F-Trp.
-
Binding Affinity Quantification: Using NMR titration experiments to accurately determine the dissociation constants (Kd) of fragment hits, guiding lead optimization.[10]
-
Druggability Assessment: Employing 5-F-Trp probes to identify and validate binding pockets on protein targets, assessing their potential for therapeutic intervention.[8]
Logical Workflow:
The process involves labeling the target protein, screening a fragment library, and validating the hits.
In Vivo Imaging with Positron Emission Tomography (PET)
By synthesizing 5-F-Trp with the positron-emitting isotope fluorine-18 (¹⁸F), it becomes a powerful tracer for PET imaging. Tryptophan metabolism is often upregulated in cancerous cells via the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, which is implicated in tumor immune evasion.[6][11] ¹⁸F-labeled tryptophan analogs can, therefore, be used to non-invasively visualize and monitor tumor metabolism and the efficacy of cancer immunotherapies.[6]
Potential Research Areas:
-
Oncology Imaging: Developing and validating new ¹⁸F-labeled this compound derivatives (e.g., 5-[¹⁸F]F-AMT) for improved tumor detection and monitoring of IDO1 activity.[6][11]
-
Neuroimaging: Exploring the use of ¹⁸F-5-F-Trp to study serotonin synthesis pathways in the brain, with potential applications in neurodegenerative and psychiatric disorders.
-
Theranostics: Combining PET imaging with therapeutic strategies by developing tryptophan analogs that can both visualize and treat diseases.
Quantitative Data Summary:
The synthesis of radiolabeled tryptophan analogs is a critical step. The following table shows reported yields for various ¹⁸F-labeled compounds.
| Compound | Precursor | Isolated Yield (Decay Corrected) | Radiochemical Purity | Reference |
| 5-[¹⁸F]F-AMT | Precursor 4 | 10.9% | High | [6] |
| 5-[¹⁸F]F-AMT | Precursor 9 | 14.9% | High | [6] |
| 5-[¹⁸F]F-N-MT | 5-Bpin-1-Me-Trp | 11.2% | High | [6] |
| Various [¹⁸F]F-Trp derivatives | Boronate precursors | 4.2 - 14.9% | >97% | [11][12] |
Signaling Pathway Context:
The diagram below illustrates the tryptophan metabolic pathways, highlighting the role of IDO1, which is a key target for PET imaging in cancer.
Fluorescence Spectroscopy
While native tryptophan is a useful intrinsic fluorophore, its fluorescence decay is often complex and multi-exponential. 5-F-Trp, however, exhibits a simpler, monoexponential fluorescence decay.[7][13] This property simplifies data analysis and enhances the accuracy of techniques like Förster Resonance Energy Transfer (FRET) for measuring intramolecular distances.
Potential Research Areas:
-
High-Precision FRET: Using 5-F-Trp as a FRET donor to more accurately measure distances and map conformational changes in proteins.[13]
-
Protein Hydration Studies: The fluorescence of tryptophan analogs can be sensitive to the local hydration environment, offering a way to probe solvent accessibility and dynamics at specific sites.[14]
-
Dual-Mode Probing: Combining the benefits of both ¹⁹F NMR and fluorescence spectroscopy by using 5-F-Trp to gain complementary insights into protein structure and dynamics from a single label.[7]
Emerging and Future Research Directions
Engineering of Therapeutic Proteins
The stability and efficacy of therapeutic proteins, such as monoclonal antibodies (mAbs), are critical for their clinical success. Incorporating 5-F-Trp into mAbs could provide a powerful analytical tool.
-
Formulation and Stability Screening: Intrinsic tryptophan fluorescence is already used to assess the conformational stability of mAbs.[15] Using 5-F-Trp could offer a more sensitive ¹⁹F NMR-based method to monitor the structural integrity of specific domains under different formulation conditions (e.g., pH, excipients).
-
Antigen Binding and Allostery: Placing a 5-F-Trp probe in or near the antigen-binding site (Fab region) or at allosteric sites could allow for detailed characterization of the binding mechanism and long-range conformational changes upon antigen recognition.
-
Investigating Aggregation: Protein aggregation is a major issue in biopharmaceutical development. ¹⁹F NMR with 5-F-Trp could be used to identify the specific residues and domains that initiate aggregation, providing crucial information for protein engineering efforts to enhance stability.
Metabolism and Toxicology
While 5-F-Trp is widely used in vitro and in bacterial expression systems, a comprehensive understanding of its metabolism and long-term toxicity in mammalian systems is crucial for its potential therapeutic or in vivo diagnostic use beyond PET tracers. The metabolism of fluorinated compounds can sometimes lead to toxic byproducts like fluoroacetate.[16]
-
Metabolic Fate Analysis: Tracing the metabolic pathways of 5-F-Trp in mammalian cells and animal models to identify potential metabolites and assess their biological activity.
-
Long-Term Toxicity Studies: Conducting comprehensive toxicity studies to evaluate the safety profile of 5-F-Trp and its derivatives, especially if they are considered for incorporation into therapeutic proteins or as standalone drugs. This is an area with limited current data.[17][18]
Experimental Protocols
Protocol for Uniform Incorporation of 5-F-Trp into Proteins in E. coli
This protocol is adapted for a tryptophan auxotroph E. coli strain, which cannot synthesize its own tryptophan, ensuring efficient incorporation of the supplied analog.
Materials:
-
Tryptophan auxotroph E. coli strain (e.g., BL21(DE3) ΔtrpE) harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9).
-
This compound (5-F-Trp).
-
L-Tryptophan (for initial growth).
-
IPTG (or other appropriate inducer).
Methodology:
-
Initial Culture: Inoculate a starter culture of the E. coli strain in LB medium and grow overnight at 37°C.
-
Growth in Minimal Media: Inoculate a larger volume of minimal media supplemented with a limiting amount of L-tryptophan with the starter culture. Grow the cells at 37°C with shaking until the L-tryptophan is depleted and growth plateaus.
-
Analog Addition: Add 5-F-Trp to the culture medium at a concentration typically ranging from 20-50 mg/L.
-
Induction: Once the cells have started growing again, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-20 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet now contains the protein of interest with 5-F-Trp incorporated at its tryptophan positions.[4][19]
-
Purification and Verification: Purify the protein using standard chromatography techniques. Verify the incorporation of 5-F-Trp and its extent using mass spectrometry.[8] An incorporation level of >80% is often achievable.[4]
Protocol for a ¹⁹F NMR Ligand Binding Titration
This protocol outlines a general procedure for quantifying protein-ligand interactions using ¹⁹F NMR.
Materials:
-
Purified, 5-F-Trp-labeled protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).
-
Concentrated stock solution of the ligand in the same buffer.
-
NMR spectrometer equipped with a fluorine probe.
Methodology:
-
Sample Preparation: Prepare an NMR sample of the 5-F-Trp labeled protein at a suitable concentration (e.g., 25-100 µM).
-
Acquire Reference Spectrum: Record a 1D ¹⁹F NMR spectrum of the protein in its free (apo) state. This will serve as the reference (0 ligand concentration).
-
Ligand Titration: Add small aliquots of the concentrated ligand stock solution directly into the NMR tube.
-
Data Acquisition: After each addition of the ligand, gently mix the sample and allow it to equilibrate. Acquire a 1D ¹⁹F NMR spectrum. Repeat this process until the protein is saturated with the ligand, as indicated by no further changes in the ¹⁹F chemical shifts.
-
Data Analysis:
-
Measure the chemical shift of the 5-F-Trp resonance(s) at each ligand concentration.
-
Plot the change in chemical shift (Δδ) as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[10]
-
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 9. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo synthesized proteins with monoexponential fluorescence decay kinetics. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid, sensitive and economical assessment of monoclonal antibody conformational stability by intrinsic tryptophan fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein NMR Studies Using 5-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an invaluable tool for studying protein structure, dynamics, and interactions. The introduction of a fluorine atom, an NMR-active nucleus with 100% natural abundance and a large chemical shift dispersion, into a protein provides a sensitive and specific probe. 5-Fluorotryptophan (5-FW) is a particularly useful probe due to the sensitivity of the tryptophan indole ring to its local environment. This document provides detailed application notes and protocols for the use of 5-FW in protein NMR studies, aimed at researchers in academia and the pharmaceutical industry.
Applications of this compound in Protein NMR
The unique properties of the ¹⁹F nucleus make 5-FW-labeled proteins amenable to a wide range of NMR studies, offering residue-specific information even in large proteins and complex biological systems.
-
Probing Protein Conformation and Dynamics: The ¹⁹F chemical shift of 5-FW is highly sensitive to the local electronic environment. Changes in protein conformation, such as those induced by ligand binding, pH, or temperature, can be monitored by observing changes in the ¹⁹F NMR spectrum.[1][2] Furthermore, relaxation measurements can provide insights into the dynamics of the tryptophan side chain and the protein backbone.[3][4]
-
Characterizing Protein-Ligand Interactions: ¹⁹F NMR is a powerful technique for studying the binding of small molecules, peptides, and other proteins.[5] Ligand binding can induce chemical shift perturbations (CSPs) in the ¹⁹F spectrum of 5-FW labeled proteins, allowing for the identification of binding events, determination of binding affinities (Kd), and characterization of the binding site.[6]
-
Fragment-Based Drug Discovery (FBDD): Protein-observed ¹⁹F NMR is a highly effective method for FBDD.[5][7] The low background signal and high sensitivity of ¹⁹F NMR allow for the rapid screening of fragment libraries against a 5-FW labeled protein target. Hit identification is based on observing CSPs in the ¹⁹F spectrum upon fragment binding.
-
Investigating Protein Stability and Folding: The incorporation of 5-FW can be used to monitor protein unfolding and stability. Changes in the ¹⁹F NMR spectrum can report on the transition from the folded to the unfolded state, providing information on the thermodynamics of protein folding.[7][8]
-
Studying Large Proteins and Membrane Proteins: Due to the lack of background signals and the large chemical shift dispersion, ¹⁹F NMR can be applied to study large protein complexes and membrane proteins that are often challenging for traditional proton NMR.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from ¹⁹F NMR studies of 5-FW labeled proteins.
Table 1: Representative ¹⁹F Chemical Shift Perturbations (CSPs) of this compound
| Protein System | Perturbation | Observed ¹⁹F CSP (ppm) | Reference |
| S. typhimurium Histidine-Binding Protein J | L-Histidine Binding | ~0.6 (downfield) | [1] |
| Anthrax Protective Antigen (PA) | pH change (8.0 to 5.0) | Loss of Trp346 resonance | [2] |
| USP5 Zf-UBD | Ubiquitin Peptide Binding | Significant shift and decrease in peak area for one peak | [5] |
| Hsf1 DNA-Binding Domain | Temperature Increase | Shift indicating dynamic equilibrium | [4] |
Table 2: Kinetic and Thermodynamic Parameters from ¹⁹F NMR
| Protein-Ligand System | Parameter | Value | Reference |
| SH3 T22G - PepS1 | Kd | 150 µM | [6] |
| SH3 T22G - PepS1 | kon | 1.5 x 10⁸ M⁻¹s⁻¹ | [6] |
| SH3 T22G - PepS1 | koff | 2.2 x 10⁴ s⁻¹ | [6] |
| Galactose-Binding Protein (5-FW labeled) | ΔΔGU(H₂O) | -1.2 kcal mol⁻¹ | [8] |
Table 3: ¹⁹F NMR Relaxation Parameters for this compound
| Protein System | Parameter | Value | Reference |
| E. coli Glucose/Galactose Receptor (GGR) | S² (Order Parameter) for FTrp284 | 0.77 | [3] |
| E. coli Glucose/Galactose Receptor (GGR) | S² (Order Parameter) for other FTrps | 0.89 | [3] |
| Cyclophilin A (5F-Trp labeled) | R₁ (Longitudinal Relaxation Rate) | ~1.2 s⁻¹ | [11] |
| Cyclophilin A (5F-Trp labeled) | R₂ (Transverse Relaxation Rate) | 65 s⁻¹ | [11] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol describes the uniform incorporation of 5-FW into a target protein expressed in E. coli. Two common methods are presented.
Method A: Using a Tryptophan Auxotroph Strain
-
Strain Selection: Use an E. coli strain that is auxotrophic for tryptophan (e.g., W3110 Trp A33).
-
Culture Growth:
-
Grow a starter culture of the transformed E. coli strain overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a minimal medium (e.g., M9) supplemented with all amino acids except tryptophan, glucose, and the necessary antibiotic with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Labeling and Induction:
-
Add this compound to a final concentration of 50-100 mg/L.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM.
-
-
Expression and Harvest:
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification: Purify the 5-FW labeled protein using standard chromatography techniques.
Method B: Using 5-Fluoroindole with a Prototrophic Strain
-
Strain Selection: Use a standard protein expression strain of E. coli (e.g., BL21(DE3)).
-
Culture Growth:
-
Grow a starter culture of the transformed E. coli strain overnight in LB medium.
-
Inoculate minimal medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Labeling and Induction:
-
Add 5-fluoroindole to the culture medium to a final concentration of 10-20 mg/L.[12]
-
Induce protein expression with IPTG.
-
-
Expression and Harvest:
-
Continue expression and harvest cells as described in Method A.
-
-
Protein Purification: Purify the labeled protein using standard methods.
Protocol 2: Site-Specific Incorporation of this compound
This protocol allows for the incorporation of 5-FW at a specific site in the protein using an amber stop codon (TAG) and an evolved aminoacyl-tRNA synthetase/tRNA pair.[13][14]
-
Plasmid Preparation:
-
Mutate the codon for the desired tryptophan residue to a TAG amber stop codon in the gene of interest.
-
Co-transform the expression host with the plasmid containing the mutated gene and a second plasmid encoding the evolved 5-FW-specific aminoacyl-tRNA synthetase and its cognate tRNA.
-
-
Culture and Expression:
-
Grow the co-transformed E. coli in a rich medium (e.g., LB) supplemented with this compound (typically 1-2 mM).
-
Induce protein expression with IPTG.
-
-
Purification: Purify the site-specifically labeled protein using standard procedures.
Protocol 3: ¹⁹F NMR Spectroscopy for Ligand Binding
-
Sample Preparation:
-
Prepare a sample of the purified 5-FW labeled protein (typically 20-100 µM) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) containing 10% D₂O.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the protein alone. This serves as the reference spectrum.
-
Perform a titration by adding increasing amounts of the ligand to the protein sample and acquiring a ¹⁹F NMR spectrum at each titration point.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shift perturbations (CSPs) of the ¹⁹F resonances as a function of ligand concentration.
-
Fit the binding isotherms to an appropriate binding model to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for 5-FW Protein Labeling.
Caption: 19F NMR Ligand Screening Workflow.
References
- 1. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F Nuclear Magnetic Resonance and Crystallographic Studies of this compound-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 14. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluorotryptophan as a Versatile Probe for Protein Folding and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorotryptophan (5-FW) is a powerful analog of the natural amino acid tryptophan, serving as a minimally perturbing probe for investigating protein structure, folding, and dynamics. The introduction of a fluorine atom at the 5th position of the indole ring provides a unique spectroscopic handle for both Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, enabling detailed insights into molecular mechanisms that are often inaccessible with conventional biophysical techniques. These application notes provide an overview of the utility of 5-FW and detailed protocols for its incorporation and use in studying protein biophysics.
Key Applications
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : The primary application of 5-FW lies in ¹⁹F NMR. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, offering high sensitivity with no background signal in biological samples.[1][2] This allows for the precise monitoring of the local environment of individual tryptophan residues within a protein. Specific applications include:
-
Protein Folding and Stability: Monitoring changes in the ¹⁹F chemical shift upon protein denaturation or folding provides residue-specific information about the folding process.
-
Protein Dynamics and Conformational Exchange: Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can quantify dynamic processes on the microsecond to millisecond timescale, such as enzyme catalysis and allosteric regulation.[3][4][5]
-
Protein-Ligand Interactions: Observing changes in the ¹⁹F NMR spectrum upon ligand binding allows for the characterization of binding events, determination of binding affinities (Kd), and elucidation of the mechanism of interaction.[6][7][8] This is particularly valuable for fragment-based drug discovery.
-
Aromatic Ring Flipping: 5-FW is an excellent probe to study the dynamics of tryptophan side-chain "ring flips," which are important for protein breathing motions and cooperative rearrangements within the hydrophobic core.[4]
-
-
Fluorescence Spectroscopy : While the intrinsic fluorescence of tryptophan is a widely used probe, the introduction of the fluorine atom in 5-FW can subtly alter its photophysical properties. These changes can be exploited to study:
-
Protein Folding and Unfolding: Monitoring the fluorescence emission spectrum of 5-FW-labeled proteins during denaturant or thermal titrations can provide insights into the stability of the protein.[9][10][11]
-
Ligand Binding: Changes in the fluorescence intensity or emission wavelength of 5-FW upon ligand binding can be used to determine binding affinities.[9]
-
Protein Hydration: The fluorescence properties of tryptophan analogs, including fluorinated ones, can be sensitive to the local hydration status within a protein.[12]
-
Data Presentation
Table 1: Impact of this compound Incorporation on Protein-Ligand Binding Kinetics
This table summarizes the effect of replacing tryptophan with this compound on the binding kinetics of the SH3 domain with a peptide ligand, as determined by ¹⁹F NMR lineshape analysis.
| Protein | Ligand | Kd (μM) | kon (x 10⁸ M⁻¹s⁻¹) | koff (x 10⁴ s⁻¹) |
| SH3 (with Tryptophan) | PepS2 | 70 | 1.2 | 0.8 |
| SH3 (with this compound) | PepS2 | 150 | 1.5 | 2.2 |
Data sourced from reference[6].
Table 2: Quantifying Protein Dynamics using ¹⁹F NMR Relaxation Dispersion
This table presents exemplary data from ¹⁹F CPMG relaxation dispersion experiments on the Dcp1:Dcp2 complex, where Dcp1 was labeled with this compound. The data reveals a dynamic exchange process.
| Protein Complex | Labeled Subunit | Population of Ground State (pa) | Exchange Rate (kex) (s⁻¹) |
| Dcp1:Dcp2 | Dcp1 (5-FW labeled) | 98.9 ± 1.1% | 6840 ± 1109 |
Data sourced from reference[5].
Experimental Protocols
Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli
This protocol describes the residue-specific incorporation of 5-FW into a target protein using a tryptophan-auxotrophic E. coli strain.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB gene)
-
Expression vector containing the gene of interest
-
M9 minimal medium
-
This compound (5-FW)
-
L-Tryptophan
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
-
Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium supplemented with all amino acids except tryptophan with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and 5-FW Addition: Pellet the cells by centrifugation, wash with M9 salts to remove any residual tryptophan, and resuspend in fresh M9 minimal medium. Add this compound to a final concentration of 50-100 mg/L. Induce protein expression with IPTG (final concentration 0.1-1 mM).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the 5-FW labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
-
Verification: Confirm the incorporation of 5-FW by mass spectrometry. The mass of the labeled protein will be increased by 18 Da for each incorporated 5-FW residue compared to the unlabeled protein.[6]
Protocol 2: Monitoring Protein Folding using Intrinsic 5-FW Fluorescence
This protocol outlines a general procedure for monitoring protein stability and folding by measuring the change in 5-FW fluorescence upon chemical denaturation.
Materials:
-
Purified 5-FW labeled protein in a suitable buffer (e.g., PBS or Tris-HCl)
-
High-concentration denaturant stock solution (e.g., 8 M Guanidinium Chloride or Urea)
-
Fluorescence spectrophotometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a series of samples with a constant concentration of the 5-FW labeled protein and varying concentrations of the denaturant. Ensure the final protein concentration is in the low micromolar range to avoid inner filter effects.
-
Equilibration: Allow the samples to equilibrate at a constant temperature for a time sufficient to reach folding equilibrium (this can range from minutes to hours depending on the protein).
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite the tryptophan analog.[9]
-
Record the fluorescence emission spectrum from 310 nm to 450 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the wavelength of the emission maximum) as a function of the denaturant concentration.
-
Fit the resulting denaturation curve to a two-state or multi-state folding model to determine the midpoint of the transition (Cm) and the free energy of folding (ΔG°).[10]
-
Visualizations
Caption: Workflow for recombinant production of this compound labeled proteins.
Caption: Workflow for analyzing protein stability using 5-FW fluorescence.
Conclusion
This compound is a minimally perturbing and highly informative probe for studying the intricacies of protein folding and dynamics. Its utility in both ¹⁹F NMR and fluorescence spectroscopy provides researchers with a versatile toolkit to address a wide range of biophysical questions. The protocols and data presented here serve as a starting point for investigators looking to employ this powerful amino acid analog in their research, with applications spanning from fundamental protein science to applied drug discovery.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 9. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria [pubmed.ncbi.nlm.nih.gov]
- 10. Using tryptophan fluorescence to measure the stability of membrane proteins folded in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Experimental Setup for 5-Fluorotryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for studying molecular structure, dynamics, and interactions. The 19F nucleus is an excellent probe due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in 83% of the sensitivity of protons.[1][2] Furthermore, its chemical shift is highly sensitive to the local electronic environment, spanning a range of over 300 ppm, which is significantly larger than that for protons.[1][3] Since fluorine is virtually absent in biological systems, the incorporation of fluorinated amino acids, such as 5-fluorotryptophan (5-F-Trp), into proteins provides a background-free window to probe specific sites.[1][4] These characteristics make 19F NMR with 5-F-Trp a valuable tool in drug discovery for fragment-based screening, assessing ligand binding, and characterizing protein conformational changes.[3][5]
I. Key Experimental Considerations
The successful application of 19F NMR for studies involving this compound relies on careful planning and execution of several key steps, from sample preparation to data acquisition and processing.
Incorporation of this compound into Proteins
The most common method for incorporating 5-F-Trp into a protein of interest is through biosynthesis in E. coli. This can be achieved using tryptophan auxotrophs or by supplementing the growth media with 5-fluoroindole, which is a precursor for this compound biosynthesis.[5][6] The goal is to achieve a high level of incorporation to ensure adequate signal for NMR studies.
NMR Instrumentation
High-field NMR spectrometers are advantageous for 19F NMR studies as they provide better signal dispersion and sensitivity. Experiments are often performed on spectrometers with field strengths of 11.7 T or higher.[7][8] The use of a cryoprobe can further enhance sensitivity.[8]
Experimental Parameters
Several key parameters need to be optimized for 19F NMR experiments:
-
Pulse Sequences: Simple one-dimensional pulse sequences are often sufficient for many applications.[6] For relaxation studies, inversion-recovery and Carr-Purcell-Meiboom-Gill (CPMG) sequences are used to measure T1 and T2, respectively.[8]
-
Decoupling: Proton decoupling is often employed during the acquisition period to remove 1H-19F scalar couplings and simplify the spectrum.[1]
-
Recycle Delay: The recycle delay should be set to at least 5 times the longest T1 relaxation time of the 19F nuclei to ensure full relaxation and allow for quantitative analysis.[9]
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound in 19F NMR experiments.
Table 1: 19F NMR Relaxation Parameters for this compound
| Sample | Magnetic Field (T) | T1 (s) | T2 (s) | Reference |
| Free 5F-L-Trp in solution | 14.1 | 0.75 | 0.89 | [8] |
| 5F-Trp labeled Cyclophilin A | 14.1 | - | - | [8] |
| [2,4,6,7-2H4]-5-fluorotryptophan | 11.75 and 8.5 | - | - | [7] |
Note: Relaxation times are highly dependent on the molecular environment, including solvent, temperature, and binding state.
Table 2: 19F Chemical Shift Tensor Parameters for 5-Fluoro-dl-tryptophan
| Parameter | Value (ppm) | Reference |
| σ₁₁ | 0.9 | [10] |
| σ₂₂ | -63.3 | [10] |
| σ₃₃ | -82.9 | [10] |
| Reduced Anisotropy | 48.6 - 67.6 | [1] |
| Asymmetry Parameter (η) | 0.44 - 0.50 | [1] |
Note: These values were determined from solid-state NMR and are relative to TFA in D₂O.[10]
III. Experimental Protocols
Protocol for Biosynthetic Incorporation of this compound
This protocol is adapted for E. coli BL21 cells.
-
Prepare Minimal Media: Prepare M9 minimal media for cell growth.
-
Starter Culture: Inoculate a starter culture of E. coli BL21 cells harboring the expression plasmid for the protein of interest and grow overnight.
-
Main Culture Growth: Inoculate the main culture in minimal media with the starter culture and grow at 37°C with shaking until the O.D. 600 reaches 0.6.[6]
-
Temperature Adjustment: Reduce the shaker temperature to 18°C and continue shaking for one hour.[6]
-
Supplementation and Induction:
-
Incubation: Continue to incubate the culture at 18°C for 18-20 hours.[6]
-
Harvesting: Harvest the cells by centrifugation. The resulting cell pellet contains the protein with incorporated this compound.
-
Purification: Proceed with the established purification protocol for the unlabeled protein.
Protocol for 1D 19F NMR Data Acquisition
-
Sample Preparation:
-
Prepare the 5-F-Trp labeled protein sample in a suitable buffer (e.g., 25 mM sodium phosphate, pH 6.5) containing 10% D₂O for the field frequency lock.[1][12]
-
Protein concentration should be optimized, typically in the range of 50 µM to 400 µM.[12][13]
-
Add a known concentration of an external reference standard (e.g., 100 µM trifluoroacetic acid - TFA) in a sealed capillary for chemical shift referencing.[1]
-
-
Spectrometer Setup:
-
Tune and match the 19F channel of the NMR probe.
-
Lock the field frequency using the D₂O in the sample.
-
Set the temperature to the desired value (e.g., 298 K) and allow it to equilibrate.[8]
-
-
Acquisition Parameters:
-
Use a standard 1D pulse sequence with proton decoupling during acquisition.
-
Determine the 90° pulse width for 19F (typically 1.3 - 2.7 µs).[1]
-
Set the spectral width to encompass all expected 19F resonances.
-
Set the number of scans to achieve the desired signal-to-noise ratio.
-
Set the recycle delay to at least 5 times the estimated T1 of the 19F nuclei (a longer delay of up to 80 s may be necessary for some systems).[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum.
-
Apply baseline correction.
-
Reference the chemical shifts to the external standard (TFA at 0 ppm).[1]
-
IV. Visualizations
Caption: Workflow for 19F NMR of 5-F-Trp labeled proteins.
Caption: Probing ligand binding with 19F NMR of 5-F-Trp protein.
References
- 1. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. addi.ehu.es [addi.ehu.es]
- 12. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
Applications of 5-Fluorotryptophan in Fluorescence Spectroscopy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 5-fluorotryptophan (5-FW) in fluorescence spectroscopy. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the use of this powerful fluorescent probe in studying protein structure, dynamics, and interactions.
Introduction
This compound is a synthetic analog of the naturally occurring amino acid tryptophan. Its unique photophysical properties make it an invaluable tool in fluorescence spectroscopy, offering distinct advantages over intrinsic tryptophan fluorescence. The substitution of a hydrogen atom with a fluorine atom at the 5th position of the indole ring subtly alters the electronic properties of the molecule, leading to a higher ionization potential and suppressed electron-transfer quenching. This results in a more homogeneous fluorescence lifetime and a quantum yield that is less sensitive to the local environment compared to tryptophan. These characteristics make 5-FW a superior probe for a variety of fluorescence-based assays, enabling more precise and unambiguous interpretations of experimental data.
Application Notes
Probing Protein Structure and Dynamics
The fluorescence of native tryptophan is often complex, with its decay kinetics being highly heterogeneous due to multiple quenching pathways and conformational substates of the protein. This complexity can obscure the underlying protein and solvent dynamics. The replacement of tryptophan with 5-FW simplifies the fluorescence decay, making it a more reliable reporter of the local environment. The reduced lifetime heterogeneity of 5-FW provides a clearer window into processes such as solvent relaxation and conformational changes within the protein.
Investigating Protein-Ligand Interactions through Fluorescence Quenching
Changes in the fluorescence intensity of 5-FW upon the binding of a ligand can be used to quantify the binding affinity (dissociation constant, Kd). The interaction of a ligand with a protein containing 5-FW can lead to quenching of the fluorophore's emission, either through direct contact (collisional quenching) or by inducing a conformational change in the protein that alters the environment of the 5-FW residue (static quenching). By titrating the protein with increasing concentrations of the ligand and monitoring the change in fluorescence, a binding curve can be generated to determine the Kd.
Enhanced Förster Resonance Energy Transfer (FRET) Measurements
This compound serves as an excellent donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. FRET is a non-radiative energy transfer process between a donor and an acceptor molecule that is highly dependent on the distance between them, making it a "molecular ruler" for measuring intramolecular and intermolecular distances in the range of 1-10 nm. The more homogeneous and predictable fluorescence lifetime of 5-FW compared to tryptophan allows for a more accurate determination of FRET efficiency and, consequently, more reliable distance measurements. This is particularly valuable in studying protein folding, unfolding, and conformational changes.
Quantitative Data
Table 1: Comparison of Photophysical Properties of Tryptophan and this compound
| Property | Tryptophan (Trp) | This compound (5-FW) | Key Advantages of 5-FW |
| Excitation Maximum (λex) | ~280 nm | ~290 nm | Red-shifted excitation can reduce background from other protein components. |
| Emission Maximum (λem) | ~350 nm (highly solvent dependent) | ~340 nm (less solvent dependent) | Reduced sensitivity to solvent polarity simplifies spectral interpretation. |
| Quantum Yield (ΦF) | Highly variable (0.01 - 0.35 in proteins) | Generally higher and more consistent | More robust signal and less ambiguity in quantitative measurements. |
| Fluorescence Lifetime (τ) | Multi-exponential decay, heterogeneous | More homogeneous, often single or bi-exponential decay | Simplifies data analysis and provides a clearer view of dynamic processes.[1] |
| Sensitivity to Quenching | High (e.g., by peptide bonds, charged residues) | Suppressed electron-transfer quenching | More reliable reporter of distance and conformational changes, less affected by local quenchers. |
Table 2: Calculated Förster Distances (R₀) for this compound as a FRET Donor
| Acceptor | R₀ (Å) | Comments |
| Dansyl | 21-23 | Commonly used acceptor for protein labeling. |
| Dabcyl | ~20 | Non-fluorescent quencher, ideal for reducing background fluorescence. |
| Fluorescein | 22-25 | Bright and widely used fluorescent label. |
| Coumarin | ~20 | Blue-emitting acceptor. |
Note: R₀ values are estimates and can vary depending on the specific linkage, local environment, and orientation of the donor and acceptor.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol describes the incorporation of 5-FW into a target protein using a tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE).
Materials:
-
E. coli BL21(DE3) ΔtrpE strain harboring the expression plasmid for the target protein.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and 0.1 mM CaCl₂.
-
L-Tryptophan (Trp).
-
This compound (5-FW).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Inoculate a starter culture of 5 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal medium (supplemented as described above and with 20 mg/L L-Tryptophan and the appropriate antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at room temperature.
-
To deplete the intracellular pool of tryptophan, wash the cell pellet twice with 200 mL of M9 minimal medium (without tryptophan).
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium (without tryptophan) containing the appropriate antibiotic.
-
Incubate the culture for 1 hour at 37°C with shaking to ensure complete tryptophan starvation.
-
Add this compound to a final concentration of 50 mg/L.
-
Incubate for 15 minutes to allow for the uptake of 5-FW.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture for 3-5 hours at 30°C (or optimize for your protein of interest).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Biosynthetic incorporation workflow for 5-FW.
Protocol 2: Fluorescence Quenching Titration to Determine Ligand Binding Affinity (Kd)
This protocol outlines a general procedure for a fluorescence quenching experiment to measure the dissociation constant (Kd) of a protein-ligand interaction.[2][3][4]
Materials:
-
Purified protein containing 5-FW in a suitable buffer (e.g., PBS or Tris-HCl).
-
Ligand of interest dissolved in the same buffer.
-
Fluorescence spectrophotometer.
-
Quartz cuvette.
Procedure:
-
Preparation:
-
Prepare a stock solution of the 5-FW labeled protein at a concentration where the fluorescence signal is stable and well above the noise level. The protein concentration should ideally be below the expected Kd.
-
Prepare a concentrated stock solution of the ligand.
-
-
Instrument Setup:
-
Set the excitation wavelength to 290 nm.
-
Set the emission scan range from 310 nm to 450 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Measurement:
-
Pipette a known volume of the protein solution into the cuvette.
-
Record the initial fluorescence spectrum of the protein alone (F₀).
-
Add a small aliquot of the ligand stock solution to the cuvette. Mix gently by pipetting up and down, avoiding bubble formation.
-
Allow the system to equilibrate for a few minutes.
-
Record the fluorescence spectrum.
-
Repeat the addition of the ligand in small increments, recording the fluorescence spectrum after each addition until no further change in fluorescence is observed (saturation).
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each ligand concentration (F).
-
Calculate the change in fluorescence (ΔF = F₀ - F).
-
Plot ΔF as a function of the total ligand concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where ΔF_max is the maximum change in fluorescence at saturation and [L] is the ligand concentration.
-
Fluorescence quenching titration workflow.
Protocol 3: Förster Resonance Energy Transfer (FRET) Measurement
This protocol provides a general framework for measuring FRET efficiency between a 5-FW donor and a suitable acceptor to determine the distance between them.
Materials:
-
Protein labeled with both 5-FW (donor) and an acceptor fluorophore.
-
Control samples: protein with donor only, protein with acceptor only.
-
Fluorescence spectrophotometer or a plate reader with FRET capabilities.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the dual-labeled protein, donor-only protein, and acceptor-only protein at the same concentration in a suitable buffer.
-
-
Spectral Measurements:
-
Donor Emission: Excite the donor-only sample at 290 nm and record the emission spectrum. This gives the fluorescence intensity of the donor in the absence of the acceptor (F_D).
-
Acceptor Absorption: Measure the absorption spectrum of the acceptor-only sample to determine its molar extinction coefficient at the donor's excitation wavelength.
-
FRET Sample Emission: Excite the dual-labeled sample (FRET sample) at 290 nm and record the emission spectrum. You should observe quenching of the donor fluorescence and sensitized emission from the acceptor. The fluorescence intensity of the donor in the presence of the acceptor is F_DA.
-
-
Data Analysis:
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (F_DA / F_D)
-
Calculate the Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6) where R₀ is the Förster distance for the specific donor-acceptor pair (from Table 2 or calculated).
-
FRET measurement and analysis workflow.
Signaling Pathway Example: Monitoring Protein Kinase Activation
5-FW can be incorporated into a kinase substrate to monitor its phosphorylation. A FRET pair can be designed where 5-FW is the donor and a phosphorylation-sensitive dye is the acceptor. Upon phosphorylation, a conformational change in the substrate brings the donor and acceptor closer, resulting in an increase in FRET.
Monitoring kinase activity with a 5-FW FRET sensor.
Conclusion
This compound is a versatile and powerful fluorescent probe that overcomes many of the limitations of intrinsic tryptophan fluorescence. Its favorable photophysical properties, including reduced lifetime heterogeneity and suppressed quenching, make it an ideal tool for studying protein structure, dynamics, and interactions with greater precision and clarity. The protocols and data provided in this document are intended to serve as a valuable resource for researchers looking to incorporate this advanced technique into their studies.
References
- 1. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 5-Fluorotryptophan for Studying Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-fluorotryptophan (5-FW) as a powerful probe in the study of protein-ligand interactions. The unique properties of the fluorine atom make 5-FW an invaluable tool for various biophysical techniques, offering high sensitivity with minimal structural perturbation.
Introduction
This compound is an analog of the natural amino acid tryptophan, where a hydrogen atom at the 5th position of the indole ring is replaced by a fluorine atom. This substitution is minimally perturbing to the overall protein structure and function, yet the fluorine nucleus (¹⁹F) provides a sensitive spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies.[1][2] Additionally, the altered photophysical properties of 5-FW can be exploited in fluorescence-based assays.[3][4] This makes 5-FW a versatile tool for characterizing protein-ligand binding events, conformational changes, and enzyme kinetics, which is of significant interest in drug discovery and fundamental protein science.[5][6]
Key Applications and Quantitative Data
The primary application of this compound lies in its use as a probe for ¹⁹F NMR spectroscopy to monitor protein-ligand interactions.[7][8][9] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a direct readout of binding events and associated conformational changes.[10] Fluorescence spectroscopy offers a complementary approach, leveraging the unique photophysical properties of 5-FW.
Quantitative Analysis of Protein-Ligand Interactions
The following tables summarize quantitative data from studies utilizing this compound to characterize protein-ligand binding affinities.
Table 1: Dissociation Constants (Kd) Determined by ¹⁹F NMR and Fluorescence Spectroscopy
| Protein System | Ligand | Technique | Kd | Reference(s) |
| SH3 Domain (T22G) | PepS1 | ¹⁹F NMR Lineshape Analysis | 150 µM | [11] |
| Wild-type SH3 Domain | PepS1 | HSQC Titration | 70 µM | [11] |
| BsCspB | dT4 | ¹⁹F NMR Titration | 6.5 ± 1.0 µM | [12] |
| BsCspB in Cell Lysate (340 g/L) | dT4 | ¹⁹F NMR Titration | 6.8 ± 1.1 µM | [12] |
| RibU (Riboflavin Transporter) | Riboflavin | Fluorescence Titration | ~1 nM (Wild-type Trp) | [13] |
| RibU (5-Fluoro-L-tryptophan labeled) | Riboflavin | Fluorescence Titration | ~15 nM | [13] |
| LmrR | Daunomycin | Surface Plasmon Resonance | 460 nM (Wild-type Trp) | [14] |
| LmrR (5FW-labeled) | Daunomycin | Surface Plasmon Resonance | Decreased 6-fold | [14][15] |
Table 2: Kinetic Parameters of Protein-Ligand Interactions
| Protein System | Ligand | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference(s) |
| SH3 Domain (T22G) | PepS1 | 1.5 x 10⁸ | 2.2 x 10⁴ | [11] |
| Wild-type SH3 | PepS1 | 1.2 x 10⁸ | 0.8 x 10⁴ | [11] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and its biological context is crucial for understanding the application of this compound.
Caption: General experimental workflow for studying protein-ligand interactions using this compound.
Caption: A generalized signaling pathway initiated by a protein-ligand interaction.
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound into Proteins in E. coli
This protocol is adapted for expression in E. coli BL21(DE3) cells using 5-fluoroindole, a cost-effective precursor to this compound.[7][16]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with necessary nutrients (glucose, MgSO₄, CaCl₂, thiamine).
-
5-fluoroindole (dissolved in DMSO or ethanol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Antibiotics corresponding to the expression plasmid.
Procedure:
-
Inoculate a starter culture of 5-10 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of minimal media with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Just before induction, add 5-fluoroindole to a final concentration of 25-50 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours.
-
Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Proceed with the standard purification protocol optimized for the unlabeled protein.[16] Incorporation efficiency can be verified by mass spectrometry.
Protocol 2: ¹⁹F NMR for Ligand Binding Analysis
This protocol outlines a typical titration experiment to determine the dissociation constant (Kd).
Materials:
-
Purified 5-FW labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
Concentrated stock solution of the ligand in the same NMR buffer.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare an NMR sample of the 5-FW labeled protein at a concentration of 25-100 µM.
-
Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (0 ligand concentration).[9]
-
Add small aliquots of the concentrated ligand stock solution to the protein sample to achieve a range of ligand:protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, etc.).
-
Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand, ensuring complete mixing and temperature equilibration.[17]
-
Process the spectra using appropriate software (e.g., NMRPipe).[11] Apply an exponential line broadening function (e.g., 5 Hz) if necessary.
-
Monitor the changes in the ¹⁹F chemical shifts (Δδ), peak intensities, and/or line widths as a function of the total ligand concentration.
-
Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Protocol 3: Tryptophan Fluorescence Quenching Assay
This protocol can be used to measure ligand binding by monitoring the quenching of 5-FW fluorescence.
Materials:
-
Purified 5-FW labeled protein in a suitable fluorescence buffer.
-
Concentrated stock solution of the ligand (the quencher) in the same buffer.
-
Fluorometer.
Procedure:
-
Prepare a solution of the 5-FW labeled protein in a quartz cuvette at a concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).
-
Set the excitation wavelength (typically ~295 nm to selectively excite tryptophan analogs) and record the emission spectrum (typically from 310 to 400 nm).
-
Record the initial fluorescence intensity (F₀) of the protein solution.
-
Add small aliquots of the ligand stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity (F) after each addition. Correct for dilution if the added volume is significant.
-
Plot the change in fluorescence (F₀ - F) or the fractional fluorescence quenching ((F₀ - F) / F₀) as a function of the ligand concentration.
-
Analyze the resulting binding curve by fitting to an appropriate binding equation (e.g., the Stern-Volmer equation for collisional quenching or a binding isotherm for static quenching) to determine the binding affinity.
Concluding Remarks
The incorporation of this compound into proteins provides a powerful and versatile platform for the detailed investigation of protein-ligand interactions. The methodologies described herein, particularly ¹⁹F NMR, offer high sensitivity for detecting binding events and conformational changes, making 5-FW an indispensable tool in modern drug discovery and structural biology. The minimal perturbation caused by the fluorine substitution ensures that the observed interactions are biologically relevant.[11][18]
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo synthesized proteins with monoexponential fluorescence decay kinetics. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Labeling of Proteins with 5-Fluorotryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with non-canonical amino acids is a powerful technique to introduce unique chemical probes into proteins for a variety of in vitro and in vivo studies.[1][2] 5-Fluorotryptophan (5-FTrp), a fluorinated analog of tryptophan, has emerged as a particularly useful probe, primarily for protein studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The fluorine atom provides a sensitive and background-free NMR signal, enabling detailed investigations into protein structure, dynamics, folding, and protein-ligand interactions.[2][3][4] This is of significant interest in drug discovery for fragment-based screening and quantifying ligand binding affinities.[3][5][6]
This document provides detailed application notes and protocols for the metabolic labeling of proteins with this compound and its subsequent use in drug discovery workflows.
Applications
¹⁹F NMR for Structural Biology and Drug Discovery
The primary application of 5-FTrp labeling is to introduce a ¹⁹F NMR probe into a protein of interest.[3][4] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity for NMR detection.[4] Since proteins do not naturally contain fluorine, the resulting ¹⁹F NMR spectrum is free of background signals.[4][7] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for:
-
Protein Folding and Stability: Monitoring changes in the ¹⁹F NMR spectrum as a function of temperature or denaturant concentration can provide insights into the folding and stability of a protein.
-
Conformational Changes: Ligand binding or post-translational modifications can induce conformational changes in a protein, which can be detected as shifts in the ¹⁹F resonances.[2]
-
Ligand Binding and Fragment Screening: Changes in the chemical shift or line shape of a ¹⁹F-labeled tryptophan residue upon the addition of a small molecule can be used to identify binding events and determine dissociation constants (Kd).[3][5][8] This is particularly valuable for fragment-based drug discovery, where weak binding affinities are common.[3][6]
Fluorescence Spectroscopy
While tryptophan is an intrinsic fluorescent probe, its fluorescence lifetime can be heterogeneous, complicating its use in Fluorescence Resonance Energy Transfer (FRET) experiments.[9] this compound has been shown to exhibit reduced fluorescence lifetime heterogeneity compared to tryptophan, making it a more suitable donor for FRET studies aimed at measuring intramolecular distances during protein folding and unfolding.[9]
Quantitative Data Summary
The incorporation of 5-FTrp is a critical step and its effect on the protein's properties must be considered. Below is a summary of quantitative data gathered from various studies.
Table 1: this compound Incorporation Efficiency
| Expression System | Method | Incorporation Efficiency | Reference |
| E. coli BL21(DE3) | Minimal media with 5-fluoroindole | >80% | [10] |
| E. coli DL39(DE3) | Minimal media with this compound | ~98% | [3] |
| HEK293T cells | DMEM with this compound | 40-60% | [11][12] |
Table 2: Impact of this compound Incorporation on Protein Stability and Ligand Binding
| Protein | Parameter | Unlabeled | 5-FTrp Labeled | Fold Change | Reference |
| SH3 Domain | Kd (peptide binding) | 70 µM | 150 µM | 2.1 | [8] |
| Brd4 | Thermal Destabilization (Tm) | N/A | 2 °C decrease | N/A | [2] |
| Brd4 | Kd (acetaminophen) | Unable to determine | 230-290 µM | N/A | [2] |
| Bovine Serum Albumin | Tm (with 1,8-ANS) | Increased | Further Increased | N/A | [13] |
Note: The impact of 5-FTrp incorporation is protein and context-dependent. It is crucial to characterize the labeled protein to ensure its structural and functional integrity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with this compound in E. coli using 5-Fluoroindole
This protocol is a cost-effective method that utilizes the precursor 5-fluoroindole, which is converted to this compound by the host cell's tryptophan synthase.[14]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
LB agar plates with appropriate antibiotic.
-
M9 minimal media (see recipe below).
-
5-fluoroindole (dissolved in DMSO).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
M9 Minimal Media Recipe (1 L):
-
100 mL 10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter).
-
1 g NH₄Cl (or ¹⁵NH₄Cl for double labeling).
-
Autoclave.
-
Aseptically add:
-
20 mL 20% (w/v) glucose (sterile filtered).
-
2 mL 1 M MgSO₄ (sterile filtered).
-
100 µL 1 M CaCl₂ (sterile filtered).
-
Appropriate antibiotic.
-
Procedure:
-
Day 0: Transformation: Transform the expression plasmid into E. coli BL21(DE3) competent cells and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.[10]
-
Day 1: Starter Culture: Inoculate a 5-10 mL LB media starter culture with a single colony and grow at 37°C with shaking until turbid.
-
Day 1: Main Culture: Inoculate 1 L of M9 minimal media with the starter culture. Grow at 37°C with vigorous shaking (200-250 rpm).
-
Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, add 5-fluoroindole to a final concentration of 0.1-0.2 mM.
-
Incubate for 15-30 minutes at 37°C with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to express the protein for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Verification and Purification: The cell pellet can be stored at -80°C. A small aliquot of cells should be lysed and analyzed by SDS-PAGE to confirm protein expression. The incorporation of 5-FTrp can be verified by mass spectrometry. Proceed with the standard purification protocol for your protein of interest.[5]
Protocol 2: ¹⁹F NMR for Fragment Screening
This protocol outlines a general workflow for using a 5-FTrp labeled protein to screen a fragment library.
Materials:
-
Purified 5-FTrp labeled protein of interest.
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl).[15]
-
Fragment library (dissolved in a compatible solvent like DMSO).
-
NMR tubes.
-
NMR spectrometer equipped with a ¹⁹F probe.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 5-FTrp labeled protein at a concentration of 25-100 µM in NMR buffer.[3]
-
Reference Spectrum: Record a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum. The spectrum should show one or more resolved peaks corresponding to the fluorinated tryptophan residues.[5]
-
Fragment Addition: Add a small volume of a fragment cocktail (a mixture of several fragments) to the protein sample. The final concentration of each fragment should be in the range of 100-500 µM.
-
¹⁹F NMR Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum after the addition of the fragment cocktail.
-
Data Analysis: Compare the spectrum with the reference spectrum. Significant changes in the chemical shift, line broadening, or disappearance of a peak indicate a potential binding event.
-
Hit Deconvolution: If a hit is identified from a cocktail, test each fragment from that cocktail individually to identify the specific binder.
-
Affinity Determination (Optional): For a confirmed hit, perform a titration experiment by adding increasing concentrations of the fragment to the protein sample and recording a ¹⁹F NMR spectrum at each concentration. The dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a binding isotherm.
Visualizations
Experimental Workflow for 5-FTrp Labeling
Caption: Workflow for metabolic labeling of proteins with this compound in E. coli.
Ligand Binding Assay using ¹⁹F NMR
Caption: Schematic of a ¹⁹F NMR ligand binding assay with a 5-FTrp labeled protein.
References
- 1. Spectral enhancement of proteins: biological incorporation and fluorescence characterization of 5-hydroxytryptophan in bacteriophage lambda cI repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 5. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 6. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein stability induced by ligand binding correlates with changes in protein flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Quantifying 5-Fluorotryptophan Incorporation Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 5-fluorotryptophan (5-FW), into proteins is a powerful technique for probing protein structure, function, and dynamics. The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and can also be detected by mass spectrometry.[1][2] Quantifying the efficiency of 5-FW incorporation is crucial for interpreting experimental results accurately and ensuring the homogeneity of the labeled protein. This document provides detailed application notes and protocols for the quantification of 5-FW incorporation efficiency using various analytical techniques.
I. Methods for Quantifying this compound Incorporation
Several robust methods are available to quantify the percentage of 5-FW incorporation into a target protein. The choice of method depends on the available instrumentation, sample amount, and the desired level of precision. The most common techniques include:
-
Mass Spectrometry (MS): A highly sensitive and accurate method that can distinguish between the mass of the native protein (containing tryptophan) and the 5-FW incorporated protein.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A direct method to observe the fluorine signal, providing information on the local environment of the incorporated 5-FW and its relative abundance.[3]
-
Amino Acid Analysis (AAA): A classic biochemical technique that involves the complete hydrolysis of the protein followed by quantification of the released amino acids.
-
Fluorescence Spectroscopy: Leverages the distinct fluorescence properties of 5-FW compared to native tryptophan.[4]
II. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from mass spectrometry and ¹⁹F NMR for determining 5-FW incorporation efficiency.
Table 1: Quantification of 5-FW Incorporation by Mass Spectrometry
| Protein | Expression System | Tryptophan Residues | 5-FW Incorporation Efficiency (%) | Reference |
| LmrR | Lactococcus lactis | 2 | >95% | [5] |
| Carbonic Anhydrase II | Mammalian HEK293T cells | 7 | ~70% | [6] |
| Cardiac Troponin C | E. coli BL21(DE3) | 1 (mutant) | >80% | [7][8] |
Table 2: Quantification of 5-FW Incorporation by ¹⁹F NMR Spectroscopy
| Protein | Expression System | Tryptophan Residues | 5-FW Incorporation Efficiency (%) | Reference |
| CypA | E. coli | 1 | Not explicitly quantified, but successful incorporation demonstrated | [3] |
| NK1R (GPCR) | Pichia pastoris | Multiple | High efficiency demonstrated by well-resolved spectra | [9][10] |
III. Experimental Protocols
A. Protein Expression and Purification with this compound
A prerequisite for accurate quantification is the efficient and specific incorporation of 5-FW into the target protein. This is typically achieved by using bacterial or yeast expression systems.
Protocol 1: 5-FW Labeling in E. coli
This protocol is adapted for expression in E. coli, a commonly used host for recombinant protein production.
Workflow for 5-FW Protein Expression in E. coli
Caption: Workflow for 5-FW protein expression in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and required antibiotics
-
This compound (5-FW)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the E. coli expression strain with the plasmid encoding the protein of interest.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of M9 minimal medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
To induce protein expression, add IPTG to a final concentration of 0.1-1 mM. Simultaneously, add 5-FW to a final concentration of 50-100 mg/L.
-
Reduce the temperature to 18-25°C and continue to grow the culture for another 4-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the 5-FW labeled protein using standard chromatography techniques appropriate for the target protein.
B. Mass Spectrometry for Quantification
Protocol 2: Intact Protein Mass Analysis
This protocol describes the analysis of the intact protein to determine the masses of the unlabeled and 5-FW-labeled species.
Workflow for Intact Protein Mass Spectrometry
Caption: Workflow for intact protein mass spectrometry.
Materials:
-
Purified 5-FW labeled protein
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
Desalting columns (e.g., C4 or C18 ZipTips)
-
Appropriate solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Desalt the purified protein sample to remove salts and detergents that can interfere with ionization.
-
Mass Spectrometry Analysis:
-
For ESI-MS, infuse the sample directly or inject it onto a liquid chromatography system coupled to the mass spectrometer.
-
For MALDI-TOF, co-crystallize the protein sample with a suitable matrix on a target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the intact protein.
-
Data Analysis:
-
Deconvolute the raw spectrum to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the unlabeled protein (containing tryptophan) and the fully 5-FW-labeled protein. The mass difference between tryptophan (C₁₁H₁₂N₂O₂) and this compound (C₁₁H₁₁FN₂O₂) is approximately 18 Da per incorporated 5-FW.
-
Calculate the incorporation efficiency by comparing the relative intensities of the peaks for the native and 5-FW-containing proteins.
-
Protocol 3: Peptide Mass Fingerprinting
This protocol involves digesting the protein into peptides and analyzing the resulting peptide masses.
Procedure:
-
In-solution or In-gel Digestion: Digest the purified protein with a specific protease, such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis:
-
Identify peptides containing tryptophan residues.
-
Compare the experimental mass of these peptides with the theoretical masses for peptides containing either tryptophan or 5-FW.
-
The ratio of the intensities of the peptide ions corresponding to the tryptophan and 5-FW versions provides a measure of the incorporation efficiency at that specific site.
-
C. ¹⁹F NMR Spectroscopy for Quantification
Protocol 4: ¹⁹F NMR Analysis
This protocol outlines the direct detection of the incorporated 5-FW using ¹⁹F NMR.
Workflow for 19F NMR Spectroscopy
Caption: Workflow for ¹⁹F NMR spectroscopy.
Materials:
-
Purified 5-FW labeled protein
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
NMR buffer (e.g., phosphate or Tris buffer in D₂O)
-
Fluorine standard (e.g., trifluoroacetic acid, TFA)
Procedure:
-
Sample Preparation: Exchange the purified protein into a suitable NMR buffer containing D₂O for the field-frequency lock. Concentrate the protein to a final concentration of 50-500 µM.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Include a known concentration of a fluorine-containing standard in the sample or as an external reference.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the area of the ¹⁹F signal(s) from the incorporated 5-FW.
-
Compare the integral of the protein's ¹⁹F signal to the integral of the known concentration standard to determine the concentration of incorporated 5-FW.
-
The incorporation efficiency can be calculated by dividing the determined concentration of 5-FW by the total protein concentration (determined by a separate method like UV-Vis spectroscopy).
-
D. Amino Acid Analysis
Protocol 5: Quantitative Amino Acid Analysis
This protocol involves the complete breakdown of the protein to its constituent amino acids for quantification.
Procedure:
-
Protein Hydrolysis:
-
Accurately quantify the total amount of protein in the sample.
-
Hydrolyze the protein sample under acidic conditions (e.g., 6 M HCl at 110°C for 24 hours). Note that acid hydrolysis destroys tryptophan.[11]
-
For tryptophan and 5-FW quantification, perform alkaline hydrolysis (e.g., 4 M NaOH at 110°C for 16-24 hours).[12]
-
-
Derivatization: Derivatize the free amino acids with a reagent that allows for their detection (e.g., phenylisothiocyanate (PITC) for UV detection or a fluorescent tag).[13]
-
Chromatographic Separation: Separate the derivatized amino acids using high-performance liquid chromatography (HPLC).
-
Quantification:
-
Run standards of known concentrations for all amino acids, including 5-FW.
-
Generate a standard curve for each amino acid.
-
Determine the amount of each amino acid in the hydrolyzed protein sample by comparing its peak area to the standard curve.
-
The incorporation efficiency is the molar ratio of 5-FW to the sum of tryptophan and 5-FW.
-
E. Fluorescence Spectroscopy
Protocol 6: Fluorescence-Based Quantification
This method is based on the different fluorescence properties of tryptophan and 5-FW.[4]
Procedure:
-
Measure Fluorescence Spectra:
-
Measure the fluorescence emission spectrum of the native, unlabeled protein (if available) and the 5-FW labeled protein under identical conditions (concentration, buffer, temperature). Tryptophan is typically excited around 295 nm, and its emission is monitored between 300 and 400 nm.
-
-
Deconvolution of Spectra:
-
If both tryptophan and 5-FW are present, the resulting spectrum will be a composite of the two.
-
By using the spectra of pure tryptophan and pure 5-FW as standards, the composite spectrum of the labeled protein can be deconvoluted to determine the relative contributions of each fluorophore.
-
-
Calculate Incorporation Efficiency: The relative fluorescence intensities, corrected for quantum yields, can be used to estimate the incorporation efficiency. This method is generally less precise than MS or NMR but can be a useful and rapid qualitative or semi-quantitative tool.
IV. Impact on Signaling Pathways
The incorporation of 5-FW can subtly alter the structure and function of a protein, which in turn may impact cellular signaling pathways. The electron-withdrawing fluorine atom can change the electronic properties of the indole ring, potentially affecting cation-π interactions, hydrogen bonding, and overall protein stability.[5][14]
A. G-Protein Coupled Receptor (GPCR) Signaling
Tryptophan residues are often found in key regions of GPCRs, such as the transmembrane domains and ligand-binding pockets. Incorporation of 5-FW at these positions can be used to study conformational changes upon ligand binding and receptor activation. ¹⁹F NMR is a powerful tool to monitor these changes in real-time.[9][10]
Caption: Probing a kinase cascade using 5-FW incorporation.
V. Conclusion
Accurate quantification of this compound incorporation is essential for the successful application of this powerful tool in structural biology and drug discovery. Mass spectrometry and ¹⁹F NMR spectroscopy are the most reliable and widely used methods for this purpose, each offering distinct advantages. The choice of method will depend on the specific experimental goals and available resources. The provided protocols offer a starting point for researchers to develop and optimize their own workflows for quantifying 5-FW incorporation and for studying its effects on protein function and cellular signaling.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 14. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Fluorotryptophan (5-FW) Labeled Protein Production
Welcome to the technical support center for the production of 5-fluorotryptophan (5-FW) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to obtaining high yields of high-quality 5-FW labeled proteins.
Troubleshooting Guide: Low Yield of 5-FW Labeled Protein
Low yields of 5-FW labeled protein are a common challenge. This guide provides a systematic approach to identifying and resolving the underlying issues.
Question: My protein expression is significantly lower after introducing 5-FW compared to the unlabeled protein. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a drop in protein yield when incorporating this compound. The primary reasons often revolve around the inherent toxicity of the unnatural amino acid to the expression host and its impact on protein folding and stability.
Here’s a step-by-step troubleshooting approach:
1. Assess 5-FW/5-Fluoroindole Toxicity:
-
Problem: this compound and its precursor, 5-fluoroindole, can be toxic to E. coli, leading to inhibited cell growth and reduced protein synthesis. A tryptophan-requiring strain of E. coli may only undergo one to two doublings in the presence of this compound.[1]
-
Solution:
-
Optimize Concentration: Titrate the concentration of 5-fluoroindole or 5-FW in your culture. Start with a lower concentration (e.g., 20-30 mg/L of 5-fluoroindole) and incrementally increase it to find the optimal balance between incorporation efficiency and cell viability.
-
Monitor Cell Growth: Closely monitor the optical density (OD600) of your cultures after adding the analog. A significant decrease in the growth rate compared to a control culture (without 5-FW) is a clear indicator of toxicity.
-
Delayed Addition: Add the 5-fluoroindole just before induction of protein expression to minimize its exposure to the cells during the growth phase.[2]
-
2. Optimize Expression Conditions:
-
Problem: Standard expression protocols for unlabeled proteins may not be optimal for 5-FW labeled proteins.
-
Solution:
-
Lower Induction Temperature: Reduce the induction temperature to 18-25°C.[3][4] Lower temperatures slow down protein synthesis, which can aid in proper folding of the protein with the incorporated unnatural amino acid and reduce the formation of insoluble inclusion bodies.[4]
-
Optimize Inducer Concentration: Reduce the concentration of the inducer (e.g., IPTG). High induction levels can lead to rapid protein production, overwhelming the cellular machinery and promoting misfolding.[4]
-
Extend Induction Time: Compensate for lower temperatures and inducer concentrations by extending the induction time (e.g., 16-24 hours).
-
3. Address Protein Instability and Aggregation:
-
Problem: The incorporation of 5-FW can sometimes alter the structure and stability of the target protein, leading to misfolding and aggregation.[5] While some proteins tolerate 5-FW well, others may be destabilized.
-
Solution:
-
Solubility Analysis: After cell lysis, separate the soluble and insoluble fractions and analyze them by SDS-PAGE to determine if your protein is in inclusion bodies.
-
Co-expression of Chaperones: Consider co-expressing molecular chaperones to assist in the proper folding of the 5-FW labeled protein.
-
Use of Solubility-Enhancing Tags: Fusing a solubility-enhancing tag to your protein can sometimes improve its solubility.
-
4. Verify Incorporation Efficiency:
-
Problem: Inefficient incorporation of 5-FW will result in a mixed population of labeled and unlabeled protein, with the unlabeled protein potentially being preferentially expressed, leading to an apparent low yield of the desired product.
-
Solution:
-
Mass Spectrometry: Use mass spectrometry to confirm the incorporation of 5-FW and to quantify the efficiency. An increase in mass corresponding to the substitution of tryptophan (C11H10N2O2, 204.21 Da) with this compound (C11H9FN2O2, 222.19 Da) should be observed.
-
Tryptophan Auxotroph Strains: Employ tryptophan auxotrophic E. coli strains. These strains cannot synthesize their own tryptophan and will be forced to use the supplied 5-FW for protein synthesis, leading to higher incorporation efficiency.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing 5-FW into proteins in E. coli?
A1: The most common and cost-effective method is to use a tryptophan auxotrophic E. coli strain grown in a minimal medium. Instead of directly adding expensive 5-FW, its precursor, 5-fluoroindole, is added to the culture just before inducing protein expression. The cellular machinery of E. coli then converts 5-fluoroindole into this compound, which is subsequently incorporated into the protein.[2][7]
Q2: How can I quantify the incorporation efficiency of 5-FW?
A2: The most accurate method for quantifying 5-FW incorporation is mass spectrometry. By analyzing the intact protein or digested peptide fragments, you can determine the mass shift caused by the fluorine atom and calculate the percentage of incorporation.
Q3: Can the position of the fluorine atom on the indole ring affect protein yield and stability?
A3: Yes, the position of the fluorine atom can have a significant impact. Studies have shown that even adjacent substitutions, such as this compound versus 6-fluorotryptophan, can lead to differences in protein stability and aggregation propensity.[5] Therefore, if you are experiencing issues with 5-FW, it might be worth exploring other fluorinated tryptophan analogs if your experimental goals allow.
Q4: Are there alternatives to using 5-fluoroindole?
A4: Yes, you can directly add this compound to the culture medium. However, this is a more expensive approach.[7] Another strategy involves using engineered aminoacyl-tRNA synthetase/tRNA pairs that can site-specifically incorporate 5-FW in response to a nonsense or frameshift codon, which is particularly useful for incorporating 5-FW at specific sites in the protein.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to 5-FW labeling experiments.
Table 1: Comparison of Protein Yield with Different Tryptophan Analogs
| Tryptophan Analog | Protein Yield (mg/L) | Incorporation Efficiency | Reference |
| Wild-type (Tryptophan) | 5-9 | N/A | [7] |
| This compound (5-FW) | 5-9 | >95% | [7] |
| 5,6-Difluorotryptophan | 5-9 | >95% | [7] |
| 5,6,7-Trifluorotryptophan | Slightly lower than WT | >95% | [7] |
| 4,5,6,7-Tetrafluorotryptophan | Slightly lower than WT | >95% | [7] |
Table 2: Effect of Fluoroindole Isomers on E. coli Growth
| Fluoroindole Isomer | Effect on E. coli Growth | Reference |
| 4-Fluoroindole | Well tolerated | [9] |
| 5-Fluoroindole | Presents adaptation challenges | [9] |
| 6-Fluoroindole | Well tolerated | [9] |
| 7-Fluoroindole | Presents adaptation challenges | [9] |
Experimental Protocols
Protocol 1: Expression of 5-FW Labeled Protein in E. coli using 5-Fluoroindole
This protocol is adapted from a method successfully used at UCLA.[2]
Materials:
-
E. coli BL21(DE3) cells (or a tryptophan auxotrophic strain) harboring the expression plasmid.
-
LB agar plates with appropriate antibiotic.
-
LB medium with appropriate antibiotic.
-
M9 minimal medium.
-
5-fluoroindole (dissolved in DMSO).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Day 0: Transformation
-
Transform the expression plasmid into competent E. coli cells and plate on LB agar with the appropriate antibiotic.
-
Incubate the plate at 37°C overnight.
-
-
Day 1: Inoculation and Growth
-
Inoculate a 5 mL LB starter culture with a single colony and grow at 37°C with shaking for at least 3 hours.
-
Prepare 1 L of M9 minimal medium and warm it to 37°C.
-
Inoculate the M9 medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Day 1: Induction and Labeling
-
When the OD600 reaches the target value, reduce the shaker temperature to 18°C and allow the culture to cool for 1 hour.
-
Add 5-fluoroindole (e.g., 60 mg dissolved in 200 µL DMSO for a 1 L culture).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C with shaking for 18-20 hours.
-
-
Day 2: Cell Harvest
-
Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Quantification of 5-FW Incorporation by Mass Spectrometry
-
Protein Purification: Purify the 5-FW labeled protein using a standard protocol for the unlabeled protein.
-
Sample Preparation:
-
For intact mass analysis, desalt the purified protein.
-
For peptide analysis, perform in-solution or in-gel tryptic digestion of the protein.
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For intact protein, determine the average mass and compare it to the theoretical mass of the fully labeled and unlabeled protein.
-
For peptide analysis, identify peptides containing tryptophan residues and compare their masses to the theoretical masses of the labeled and unlabeled peptides.
-
-
Data Analysis: Calculate the percentage of incorporation based on the relative intensities of the mass peaks corresponding to the labeled and unlabeled protein/peptides.
Visualizations
Caption: Experimental workflow for 5-FW labeled protein expression.
References
- 1. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
Technical Support Center: 5-Fluorotryptophan in Bacterial Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the toxicity of 5-fluorotryptophan (5-FTrp) in bacterial protein expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-FTrp) and why is it used in bacterial protein expression?
This compound is a synthetic analog of the natural amino acid tryptophan. It is primarily used as a probe in biophysical studies, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5][6] The fluorine atom provides a sensitive and specific signal that allows researchers to study protein structure, dynamics, and interactions without interference from other atoms in the protein.[1][4][5][6]
Q2: Is 5-FTrp toxic to bacterial cells?
Yes, 5-FTrp can be toxic to bacterial cells, particularly E. coli. This toxicity can manifest as reduced cell growth, lower final cell densities, and decreased recombinant protein yield.[7] The extent of toxicity is dependent on the concentration of 5-FTrp and the specific bacterial strain used.
Q3: How does 5-FTrp exert its toxic effects?
The primary mechanism of 5-FTrp toxicity is its incorporation into bacterial proteins in place of tryptophan. This substitution can alter the structure, stability, and function of essential cellular proteins, leading to impaired metabolic processes and reduced cell viability.[7][8] Additionally, 5-FTrp and its precursors can interfere with the normal regulation of the tryptophan biosynthetic pathway.
Q4: Are there less toxic alternatives to directly adding 5-FTrp to the culture medium?
Yes, a common and effective strategy is to supplement the culture medium with 5-fluoroindole (5-FI) instead of 5-FTrp.[2][9] E. coli can endogenously convert 5-FI into 5-FTrp via the enzyme tryptophan synthase.[2] This method is often less toxic to the cells and can lead to higher incorporation efficiency and better protein yields.[2]
Troubleshooting Guides
Issue 1: Poor Cell Growth or No Growth After Addition of 5-FTrp
Possible Causes:
-
High concentration of 5-FTrp: The concentration of 5-FTrp may be too high for the bacterial strain to tolerate.
-
Toxicity of 5-FTrp: Even at lower concentrations, 5-FTrp can be inherently toxic.
-
Sub-optimal growth conditions: The general culture conditions (temperature, aeration, media composition) may not be optimal for growth in the presence of a toxic compound.
Troubleshooting Steps:
-
Optimize 5-FTrp Concentration:
-
Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) of 5-FTrp for your specific E. coli strain.
-
Start with a low concentration of 5-FTrp and gradually increase it to find a balance between incorporation and cell viability.
-
-
Use 5-Fluoroindole:
-
Optimize Culture Conditions:
-
Adapt the Culture:
-
Consider adaptive laboratory evolution (ALE) to evolve strains with increased tolerance to 5-FTrp or its precursors.[12]
-
Issue 2: Low Yield of 5-FTrp Labeled Protein
Possible Causes:
-
Poor incorporation efficiency: The endogenous tryptophan may be outcompeting 5-FTrp for incorporation.
-
Reduced protein expression: The toxicity of 5-FTrp can suppress overall protein synthesis.
-
Protein degradation: The labeled protein may be unstable and prone to degradation.
-
Inclusion body formation: Misfolded, 5-FTrp-containing proteins can aggregate into insoluble inclusion bodies.[10][13]
Troubleshooting Steps:
-
Enhance Incorporation Efficiency:
-
Optimize Expression Conditions:
-
Address Protein Stability:
-
Perform expression at a lower temperature to aid in proper protein folding.[10]
-
Co-express molecular chaperones to assist in the folding of the labeled protein.
-
-
Manage Inclusion Bodies:
Issue 3: Incomplete or No Incorporation of 5-FTrp
Possible Causes:
-
Presence of endogenous tryptophan: The bacterial cells may still be synthesizing their own tryptophan.
-
Degradation of 5-FTrp or 5-fluoroindole: The compounds may not be stable under the experimental conditions.
-
Inefficient uptake or conversion: The cells may not be efficiently taking up the analog or converting 5-fluoroindole to 5-FTrp.
Troubleshooting Steps:
-
Eliminate Endogenous Tryptophan:
-
Verify Compound Integrity:
-
Use freshly prepared solutions of 5-FTrp or 5-fluoroindole.
-
Protect light-sensitive compounds from excessive exposure to light.
-
-
Confirm Incorporation:
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Cell Growth | E. coli tryptophan auxotroph with 5-FTrp | Cells undergo approximately one doubling of optical density. | [7] |
| Incorporation Efficiency | E. coli tryptophan auxotroph with 5-FTrp | 50-60% replacement of tryptophan by 5-FTrp. | [7] |
| Enzyme Activity (β-galactosidase) | E. coli with 5-FTrp | 10% of normal specific activity. | [7] |
| Enzyme Activity (Lactose permease) | E. coli with 5-FTrp | Less than 10% of control activity. | [7] |
| Enzyme Activity (D-Lactate dehydrogenase) | E. coli with 5-FTrp | 50% of control specific activity. | [7] |
| Protein Yield (BRD4(D1)) | 5-FTrp labeling using 5-fluoroindole | 60-90 mg/L with >95% incorporation. | [2] |
Experimental Protocols
Protocol: 5-FTrp Labeling of Recombinant Protein in E. coli using 5-Fluoroindole
This protocol is adapted from methods describing the use of 5-fluoroindole for in vivo synthesis of this compound.[2][9]
1. Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
5-fluoroindole (5-FI) solution (e.g., 50 mg/mL in ethanol).
-
Inducer (e.g., 1 M IPTG).
2. Procedure:
-
Inoculate a starter culture of the E. coli strain in a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate the minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Just before induction, add 5-fluoroindole to the culture to a final concentration of 0.1-0.2 mM.
-
Immediately after adding 5-FI, induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The cell pellet containing the 5-FTrp labeled protein can be stored at -80°C or used immediately for purification.
Visualizations
Caption: Workflow for recombinant protein labeling with 5-FTrp using 5-fluoroindole.
Caption: Decision tree for troubleshooting low yield of 5-FTrp labeled protein.
Caption: Simplified bacterial pathway for tryptophan synthesis and 5-FTrp incorporation.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of five-tryptophan mutations on structure, stability and function of Escherichia coli dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. neb.com [neb.com]
Technical Support Center: Optimizing 5-Fluorotryptophan Incorporation in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of 5-fluorotryptophan (5-FW) into proteins in mammalian cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (5-FW) incorporation in mammalian cells?
A1: 5-FW is incorporated into proteins during translation by the endogenous tryptophanyl-tRNA synthetase (TrpRS).[1][2] This enzyme recognizes 5-FW as an analog of tryptophan and attaches it to the corresponding tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain. For site-specific incorporation, an orthogonal aminoacyl-tRNA synthetase/tRNA pair can be engineered to specifically recognize 5-FW and incorporate it in response to a unique codon, such as an amber stop codon.[3][4][5]
Q2: What are the main challenges associated with 5-FW incorporation in mammalian cells?
A2: The main challenges include:
-
Low incorporation efficiency: Competition with endogenous tryptophan can lead to incomplete labeling.
-
Cytotoxicity: High concentrations of 5-FW can be toxic to mammalian cells, affecting cell viability and protein expression levels.[6][7]
-
Protein expression yield: The presence of 5-FW can sometimes reduce the overall yield of the target protein.[8]
-
Structural and functional perturbations: While generally considered a conservative substitution, the incorporation of 5-FW can in some cases alter the structure and function of the protein of interest.[9]
Q3: Which cell lines are suitable for 5-FW incorporation experiments?
A3: HEK293 cells and their derivatives (e.g., HEK293T) are commonly used and well-suited for these experiments due to their high transfection efficiency and robust growth characteristics.[10][11]
Q4: How can I verify the incorporation of 5-FW into my target protein?
A4: The most common methods for verifying 5-FW incorporation are:
-
Mass Spectrometry (MS): By analyzing the intact protein or digested peptides, you can detect a mass shift corresponding to the incorporation of 5-FW.[2][4][12] Each incorporated 5-FW will increase the mass of the peptide or protein by approximately 18 Da (the difference between fluorine and hydrogen).
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides a direct and sensitive way to observe the incorporated fluorine atoms, offering a clean background for analysis.[9][13][14][15]
Troubleshooting Guide
Low Incorporation Efficiency
Q: My mass spectrometry analysis shows a mixture of labeled and unlabeled protein. How can I improve the incorporation efficiency?
A: To improve incorporation efficiency, consider the following strategies:
-
Optimize 5-FW Concentration: Increase the concentration of 5-FW in the culture medium to outcompete the endogenous tryptophan. However, be mindful of potential cytotoxicity. It is recommended to perform a dose-response experiment to find the optimal concentration for your specific cell line and protein.[8]
-
Optimize Media Exchange Timing: For transient transfection, replacing the standard culture medium with a tryptophan-free medium supplemented with 5-FW at different time points post-transfection (e.g., 8, 16, or 24 hours) can significantly impact incorporation efficiency.[16]
-
Use Tryptophan-Free Media: Ensure that the base medium used for labeling is completely devoid of tryptophan to minimize competition. Custom media formulations are often required.
-
Increase Incubation Time with 5-FW: Extending the duration of cell culture in the 5-FW-containing medium can sometimes improve incorporation, but this must be balanced with potential effects on cell viability and protein degradation.
Mass Spectrometry Analysis Issues
Q: I'm not seeing the expected mass shift in my mass spectrometry data. What could be the problem?
A: Several factors could contribute to this issue:
-
No or Very Low Incorporation: This is the most likely reason. Refer to the "Low Incorporation Efficiency" section for troubleshooting steps.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated. Use a known standard to verify mass accuracy.[6]
-
Incorrect Data Analysis: Double-check your data analysis parameters. You should be looking for a mass increase of approximately 18 Da for each tryptophan residue replaced by 5-FW. Account for potential multiple incorporations in your search parameters.[17][18]
-
Low Signal Intensity: The labeled peptide might be present at a very low abundance, making it difficult to detect. Consider enriching your protein of interest before MS analysis.[19]
Q: My mass spectrum is noisy, and I'm having trouble identifying the peak for the labeled peptide.
A: A noisy spectrum can be caused by several factors:
-
Sample Contamination: Contaminants from your sample preparation can interfere with ionization and detection. Ensure you are using high-purity reagents and clean tubes.[20]
-
Ion Suppression: Other components in your sample may be suppressing the ionization of your peptide of interest. Consider further purification of your sample before analysis.
-
Suboptimal MS Settings: Optimize the settings of your mass spectrometer (e.g., ionization source parameters, collision energy) for your specific peptide.[20]
Cytotoxicity and Low Protein Yield
Q: My cells are showing signs of poor health after adding 5-FW. What should I do?
A: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell density, and decreased viability.[21][22][23][24][25] To mitigate cytotoxicity:
-
Perform a Dose-Response Curve: Determine the maximum tolerable concentration of 5-FW for your cells by performing a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) with a range of 5-FW concentrations.[1][10][26][27][28]
-
Reduce Incubation Time: Decrease the duration of exposure to 5-FW. This may require finding a balance between minimizing toxicity and achieving sufficient incorporation.
-
Optimize Cell Density: Ensure that your cells are at an optimal density when you add the 5-FW-containing medium. Overly confluent or sparse cultures can be more susceptible to stress.
Q: My protein expression yield is significantly lower in the presence of 5-FW. How can I improve it?
A: A decrease in protein yield is a common issue. Here are some tips to improve it:
-
Optimize 5-FW Concentration: As with cytotoxicity, a high concentration of 5-FW can inhibit protein synthesis. Use the lowest concentration of 5-FW that gives you acceptable incorporation.
-
Adjust Transfection and Induction Parameters: Re-optimize your transfection protocol (e.g., DNA-to-reagent ratio) and, if applicable, your induction conditions (e.g., inducer concentration, induction time) in the presence of 5-FW.[8]
-
Enhance Protein Stability: Include protease inhibitors in your lysis buffer to prevent degradation of the expressed protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 5-FW incorporation in mammalian cells, compiled from various studies. These values should be used as a starting point for optimization.
Table 1: Recommended 5-FW Concentrations and Media Conditions for HEK293T Cells
| Parameter | Recommended Value | Notes |
| 5-FW Concentration | 80 µM | A good starting point for balancing incorporation and cytotoxicity.[16] |
| Base Medium | DMEM, high glucose | Ensure it is tryptophan-free for labeling.[16] |
| Serum | 2% (v/v) Fetal Bovine Serum (FBS) | Reduced serum concentration during labeling is common.[16] |
| Supplements | 100 µg/mL Penicillin-Streptomycin | To prevent bacterial contamination.[16] |
| 10 µM ZnSO₄ | May be required for specific proteins like carbonic anhydrase.[16] |
Table 2: Influence of Media Exchange Timing on Protein Expression
| Media Exchange Time (post-transfection) | Relative Protein Yield | Rationale |
| 8 hours | Lower | Cells may not have fully recovered from transfection, leading to lower expression. |
| 16 hours | Moderate | A balanced time point for cell recovery and initiation of protein expression. |
| 24 hours | Higher | Allows for robust cell recovery and high levels of protein expression before introducing the potentially stressful labeling medium.[16] |
Detailed Experimental Protocol: 5-FW Incorporation in HEK293T Cells
This protocol provides a general framework for the uniform incorporation of 5-FW into a transiently expressed protein in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Tryptophan-free DMEM
-
This compound (5-FW)
-
Transfection reagent (e.g., PEI)
-
Plasmid DNA encoding the protein of interest
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
The day before transfection, seed the cells in a new culture dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, replace the medium with fresh, pre-warmed complete growth medium.
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24 hours.
-
-
Media Exchange and Labeling:
-
24 hours post-transfection, prepare the labeling medium by supplementing tryptophan-free DMEM with your optimized concentration of 5-FW (e.g., 80 µM) and 2% FBS.
-
Aspirate the medium from the cells, wash once with sterile PBS, and then add the labeling medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction for downstream analysis.
-
Visual Guides
Experimental Workflow
Caption: A general timeline for 5-FW incorporation in HEK293T cells.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 16. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 20. zefsci.com [zefsci.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. hek293.com [hek293.com]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Structure Perturbation by 5-Fluorotryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 5-fluorotryptophan (5-FW) into proteins. The aim is to help minimize structural perturbations and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-FW) known to perturb protein structure?
A1: Generally, this compound is considered a minimally perturbing probe for studying protein structure and dynamics.[1][2][3] The substitution of a hydrogen atom with a fluorine atom results in a small change in the van der Waals radius and C-F bond length compared to a C-H bond.[2] However, the introduction of the electronegative fluorine atom can alter the electronic properties of the indole ring, which in some cases may lead to minor, localized structural adjustments.[4][5]
Q2: How can I assess if 5-FW has perturbed the structure of my protein?
A2: A combination of biophysical techniques is recommended to compare the labeled and unlabeled protein:
-
Circular Dichroism (CD) Spectroscopy: Far-UV CD can assess changes in the secondary structure.[1][6]
-
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence can be sensitive to the local environment of the indole ring.[1][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-15N HSQC spectra of an unlabeled protein can be compared to the 5-FW labeled protein to identify chemical shift perturbations, which indicate structural changes.[3]
-
X-ray Crystallography: High-resolution crystal structures of both the wild-type and the 5-FW labeled protein can provide definitive evidence of any structural changes.[1]
-
Functional Assays: The most critical test is often to ensure that the biological activity or ligand binding affinity of the protein is not significantly altered.
Q3: What are the common methods for incorporating 5-FW into a protein?
A3: There are two primary methods for incorporating 5-FW into proteins expressed in E. coli:
-
Auxotrophic Strains: Using an E. coli strain that cannot synthesize its own tryptophan (a tryptophan auxotroph). When these cells are grown in a minimal medium supplemented with 5-FW instead of tryptophan, the analog will be incorporated at all tryptophan positions.[4][7]
-
Genetic Encoding Systems: For site-specific incorporation, an engineered aminoacyl-tRNA synthetase/tRNA pair can be used to incorporate 5-FW in response to a specific codon, such as an amber stop codon (TAG).[2][9][10] This allows for the introduction of a single 5-FW probe into a protein containing multiple native tryptophan residues.
A cost-effective alternative for residue-specific labeling in yeast expression systems like Pichia pastoris involves using 5-fluoroindole as a precursor.[11]
Q4: Can the position of fluorine on the indole ring (e.g., 5-FW vs. 6-FW) impact protein stability?
A4: Yes, the position of the fluorine atom can have site-specific effects on protein stability. For example, in a study on transthyretin (TTR), incorporation of 5-FW resulted in a more stable tetramer than incorporation of 6-fluorotryptophan.[12] This was attributed to the different local environments of the tryptophan residues, where the 5-position of one tryptophan was solvent-exposed and could better accommodate the fluorine atom.[12]
Troubleshooting Guides
Problem 1: Low expression yield of 5-FW labeled protein.
| Possible Cause | Troubleshooting Step |
| Toxicity of 5-FW to the expression host. | Lower the induction temperature (e.g., 16-18°C) and extend the expression time.[13] |
| Decrease the concentration of the inducer (e.g., IPTG).[13] | |
| Use a weaker promoter for the expression vector.[13] | |
| Inefficient incorporation of 5-FW. | For auxotrophic strains, ensure complete depletion of tryptophan before adding 5-FW. |
| For genetic encoding, optimize the concentrations of the 5-FW and the components of the synthetase/tRNA system. | |
| Overexpression of the tryptophanyl-tRNA synthetase may be necessary for efficient incorporation of some tryptophan analogs.[4][5] | |
| Protein misfolding and formation of inclusion bodies. | Co-express molecular chaperones to assist in proper folding.[13] |
| Optimize the lysis buffer with different additives (e.g., salts, detergents, pH) to improve solubility.[13] |
Problem 2: Significant structural perturbation observed after 5-FW incorporation.
| Possible Cause | Troubleshooting Step |
| The local environment of the tryptophan residue is sensitive to the electronic changes induced by fluorine. | If multiple tryptophan sites exist, consider site-directed mutagenesis to replace the sensitive tryptophan with another aromatic residue like phenylalanine or tyrosine and incorporate 5-FW at a less sensitive position.[6] |
| If site-specific labeling is not an option, evaluate if the observed perturbation affects the functional aspect you are studying. Minor, localized changes may not impact the overall conclusions of your experiment. | |
| Global destabilization of the protein. | Screen for stabilizing additives in your buffer (e.g., glycerol, salts, ligands). |
| Consider using a different fluorinated tryptophan analog (e.g., 4-FW, 6-FW) as they can have different effects on stability.[12] |
Problem 3: Ambiguous results from biophysical characterization.
| Technique | Possible Issue | Troubleshooting Step |
| NMR Spectroscopy | Overlapping signals in the 19F NMR spectrum of a protein with multiple 5-FW residues. | Use site-directed mutagenesis to replace individual tryptophan residues with phenylalanine or another amino acid to assign each 19F resonance.[14] |
| Fluorescence | Complex fluorescence decay kinetics. | 5-FW often exhibits less fluorescence lifetime heterogeneity compared to tryptophan, which can be advantageous for FRET experiments.[8] If heterogeneity is still an issue, analyze the decay components carefully to understand the different populations. |
| Crystallography | Difficulty in obtaining crystals of the 5-FW labeled protein. | Perform a new crystallization screen as the surface properties of the protein might be slightly altered. |
Experimental Protocols
Protocol 1: Uniform Incorporation of this compound using a Tryptophan Auxotroph Strain
This protocol is adapted for a standard laboratory setting using an E. coli tryptophan auxotroph strain (e.g., a derivative of BL21(DE3)).
Materials:
-
E. coli tryptophan auxotroph strain harboring the expression plasmid for the protein of interest.
-
LB medium and LB-agar plates with appropriate antibiotic.
-
M9 minimal medium supplemented with glucose, MgSO4, CaCl2, and thiamine.
-
This compound (Sigma-Aldrich).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Transform the expression plasmid into the E. coli tryptophan auxotroph strain and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with M9 minimal medium to remove any residual tryptophan.
-
Resuspend the cell pellet in 1 L of M9 minimal medium in a 2.8 L baffled flask.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 50-100 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
-
Proceed with your standard protein purification protocol.
Protocol 2: Site-Specific Incorporation of this compound using Genetic Encoding
This protocol provides a general workflow for site-specific incorporation using an engineered synthetase/tRNA pair and an amber stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
A compatible plasmid carrying the gene for the engineered aminoacyl-tRNA synthetase and tRNA (e.g., a pEVOL or pRSF-based plasmid).
-
Media and supplements as in Protocol 1.
-
This compound.
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for your protein of interest and the synthetase/tRNA plasmid.
-
Plate on LB-agar with antibiotics for both plasmids and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with both antibiotics and grow overnight at 37°C.
-
Inoculate 1 L of M9 minimal medium with the overnight culture.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (and arabinose if the synthetase is under an arabinose-inducible promoter).
-
Incubate at a reduced temperature (e.g., 18-30°C) for 16-24 hours.
-
Harvest the cells and proceed with purification.
Visualizations
References
- 1. 19F Nuclear Magnetic Resonance and Crystallographic Studies of this compound-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of five-tryptophan mutations on structure, stability and function of Escherichia coli dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
dealing with 5-fluorotryptophan insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluorotryptophan (5-FW). The information addresses common insolubility issues and provides guidance on proper handling and preparation of 5-FW solutions for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (5-FW) is a fluorinated analog of the essential amino acid L-tryptophan. It is widely used in protein engineering, NMR spectroscopy, and as a biological probe. Its solubility can be a concern because, like many amino acids, it is a zwitterionic molecule, meaning it has both a positive and a negative charge. This property makes its solubility highly dependent on the pH of the solvent.[1] At its isoelectric point (pI), the pH at which the net charge is zero, 5-FW has its minimum solubility and is prone to precipitation.[2]
Q2: What is the isoelectric point (pI) of this compound and how does it affect solubility?
-
Estimated pI for this compound ≈ (pKa₁ + pKa₂) / 2
The fluorine atom is electron-withdrawing, which can slightly lower the pKa of both the carboxylic acid and the amino group. Therefore, the pI of 5-FW is expected to be slightly lower than that of L-tryptophan (pI ≈ 5.89). At a pH close to its pI, 5-FW is least soluble. To increase solubility, the pH of the solution should be adjusted to be either significantly lower or higher than the pI.
Q3: In which solvents is this compound soluble?
A3: this compound is sparingly soluble in aqueous solutions like water and phosphate-buffered saline (PBS) at neutral pH. Its solubility is significantly enhanced in acidic or basic solutions. It also shows solubility in some organic solvents.
Troubleshooting Guides
Issue: this compound powder is not dissolving in water or buffer (e.g., PBS) at neutral pH.
Cause: The pH of the water or buffer is close to the isoelectric point (pI) of this compound, leading to minimal solubility.
Solutions:
-
pH Adjustment:
-
Acidification: Add a small amount of dilute acid (e.g., 1 M HCl) dropwise to the suspension while stirring until the 5-FW dissolves. A 1% solution of 5-fluoro-L-tryptophan monohydrate can be achieved in 1M HCl.
-
Alkalinization: Alternatively, add a small amount of dilute base (e.g., 1 M NaOH) dropwise to increase the pH and facilitate dissolution.
-
-
Use of Organic Solvents: For preparing stock solutions, consider dissolving 5-FW in an organic solvent first.
-
Heating: Gently warming the solution can aid in dissolution, but be cautious as excessive heat can lead to degradation.
Issue: Precipitation occurs when adding a this compound stock solution (dissolved in an organic solvent) to cell culture media.
Cause: This "solvent shock" occurs when the concentrated organic stock is rapidly diluted into the aqueous environment of the media, causing the less soluble 5-FW to precipitate. The final concentration of the organic solvent may also be too high for the compound to remain in solution.
Solutions:
-
Slow, Dropwise Addition: Add the 5-FW stock solution to the pre-warmed (37°C) cell culture media very slowly, drop by drop, while gently swirling or stirring the media. This allows for rapid and uniform mixing, preventing localized high concentrations.
-
Lower Stock Concentration: Prepare a less concentrated stock solution of 5-FW in the organic solvent. This will require adding a larger volume to your media, so ensure the final solvent concentration remains non-toxic to your cells.
-
Serial Dilution in Media: Perform a serial dilution of the concentrated stock solution directly in the cell culture medium to reach the desired final concentration.
-
Maintain Low Final Solvent Concentration: The final concentration of organic solvents like DMSO in cell culture should be kept as low as possible, ideally at or below 0.1% to 0.5%, to avoid cytotoxicity.
Data Presentation
Table 1: Qualitative Solubility of Fluorinated Tryptophan Analogs
| Compound | Solvent | Solubility | Reference |
| 6-fluoro-DL-tryptophan | Methanol | ~ 0.1 mg/mL | [3] |
| 6-fluoro-DL-tryptophan | Acetic Acid (2%) | ~ 1 mg/mL | [3] |
| 6-fluoro-DL-tryptophan | Aqueous Solutions | Sparingly soluble | [3] |
| 5-fluoro-L-tryptophan monohydrate | 1M HCl | 1% solution (clear) | |
| L-tryptophan | Water (25°C) | 11.4 g/L | [4] |
| L-tryptophan | Hot Alcohol | Soluble | [4] |
| L-tryptophan | Dilute Acids/Alkali Hydroxides | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
This protocol aims to prepare a concentrated stock solution of 5-FW that can be diluted into cell culture media while minimizing the risk of precipitation and cytotoxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Methodology:
-
Determine the Desired Stock Concentration: A common starting point for a stock solution is 1000x the final desired working concentration. For example, to achieve a final concentration of 100 µM in your cell culture, prepare a 100 mM stock solution.
-
Weighing 5-FW: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of 5-FW powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolution: Vortex the tube until the 5-FW is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Adding to Cell Culture Media:
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 5-FW stock solution.
-
Add the 5-FW stock solution to the medium dropwise while gently swirling to ensure a final DMSO concentration of ≤ 0.1%.
Protocol 2: Preparation of this compound Solution for Protein Labeling in E. coli
This protocol is adapted for the in-vivo incorporation of 5-FW into proteins expressed in E. coli. It often involves the use of a precursor, 5-fluoroindole.
Materials:
-
5-fluoroindole
-
Dimethyl sulfoxide (DMSO)
-
Minimal media for bacterial culture
-
IPTG (for induction)
Methodology:
-
Prepare 5-fluoroindole Stock: Dissolve 5-fluoroindole in DMSO to a stock concentration of, for example, 300 mg/mL.
-
Bacterial Culture Growth: Grow the E. coli strain containing the expression plasmid for your protein of interest in minimal media at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Temperature Shift: Reduce the shaker temperature to 18°C and continue to shake for about an hour.
-
Addition of 5-fluoroindole: Add the 5-fluoroindole stock solution to the culture to a final concentration of approximately 60 mg/L.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18°C for 18-20 hours.
-
Harvesting: Harvest the cells by centrifugation. The expressed protein will have incorporated this compound.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound dissolution.
References
improving signal-to-noise in 5-fluorotryptophan NMR experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5-fluorotryptophan (5-FW) NMR experiments and improve signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the signal-to-noise ratio (S/N) in 5-FW NMR experiments?
A1: The primary factors influencing S/N in 5-FW NMR experiments include:
-
Sample Concentration: The signal intensity is directly proportional to the concentration of the 5-FW labeled protein.[1][2]
-
Magnetic Field Strength: Higher field strength magnets generally provide better sensitivity and resolution.[3]
-
Probe Type: Cryogenically cooled probes (cryoprobes) can significantly enhance S/N compared to standard probes.
-
Number of Scans (Transients): The S/N ratio increases with the square root of the number of scans.[2][4]
-
Relaxation Properties (T1 and T2): The longitudinal (T1) and transverse (T2) relaxation times of the ¹⁹F nucleus in the 5-FW residue affect signal intensity and line width.[5][6][7]
-
Magnetic Field Homogeneity (Shimming): Poor shimming leads to broad peaks and reduced signal intensity.[2][8]
-
Experimental Parameters: Optimization of pulse sequences, acquisition times, and relaxation delays is crucial.[9]
Q2: What is a typical concentration range for 5-FW labeled protein samples?
A2: For protein NMR studies, a concentration of 0.3-0.5 mM is generally recommended.[1] However, for interaction studies, concentrations as low as 0.1 mM may be sufficient, depending on the specific system.[1] For quantitative analysis, higher concentrations are often necessary to achieve a good signal in a reasonable timeframe.[2]
Q3: How can I incorporate this compound into my protein?
A3: A common and efficient method is to use an E. coli expression system with a tryptophan auxotroph strain.[10] You can supplement the minimal media with 5-fluoroindole, which the cells will convert and incorporate as this compound.[11][12] Adding 5-fluoroindole just before induction with IPTG is a widely used technique.[11][12] Labeling efficiency is often greater than 80%.[13]
Q4: Does the position of the fluorine on the tryptophan ring affect the NMR signal?
A4: Yes, the position of the fluorine atom on the indole ring (e.g., 4F, 5F, 6F, or 7F-tryptophan) influences the ¹⁹F chemical shift and its relaxation properties (R1 and R2 values), which in turn affect the signal's characteristics.[5][14][15]
Troubleshooting Guide
Problem 1: Low Signal-to-Noise Ratio (Poor Sensitivity)
| Possible Cause | Recommended Solution |
| Low Sample Concentration | Increase the protein concentration if possible. For mass-limited samples, consider using smaller diameter NMR tubes (e.g., 1.7mm or 3mm) or Shigemi tubes to effectively increase the concentration.[16] |
| Insufficient Number of Scans | Increase the number of transients. Doubling the scans increases the S/N by a factor of about 1.4.[2] Be mindful that this will also increase the experiment time. |
| Suboptimal Probe Tuning | Ensure the NMR probe is correctly tuned and matched to the ¹⁹F frequency before starting the experiment.[2][8] |
| Poor Magnetic Field Homogeneity | Re-shim the magnet. If using an automated shimming routine, consider manual shimming for further optimization.[2][8] |
| Incorrect Relaxation Delay | Set the relaxation delay to at least 5 times the longest T1 of the ¹⁹F signals of interest for accurate quantification and to allow for full relaxation between scans.[9] |
Problem 2: Broad NMR Signals (Poor Resolution)
| Possible Cause | Recommended Solution |
| Poor Shimming | This is a common cause of broad peaks. Re-shim the magnet carefully.[2][8] |
| Sample Aggregation/Precipitation | Visually inspect the sample for any cloudiness or precipitate.[2] If present, filter the sample or optimize the buffer conditions (e.g., pH, salt concentration) to improve protein stability. |
| High Sample Viscosity | Highly concentrated samples can be viscous, leading to line broadening.[8] If possible, dilute the sample slightly. |
| Chemical Exchange | The 5-FW residue may be undergoing conformational exchange on an intermediate timescale, which can broaden the signal.[10][17] This can sometimes be mitigated by changing the temperature of the experiment. |
Experimental Protocols
Protocol 1: Incorporation of this compound into Proteins using E. coli
This protocol is adapted from methods described for labeling proteins in minimal media.[11][12][13]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9 salts).
-
Glucose (or other carbon source).
-
¹⁵NH₄Cl (if ¹⁵N labeling is also desired).
-
5-fluoroindole.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Appropriate antibiotic.
Procedure:
-
Transform the expression plasmid into E. coli BL21(DE3) cells and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a starter culture in LB media with the antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of minimal media with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Just prior to induction, add 5-fluoroindole (dissolved in a small amount of DMSO) to a final concentration of 50-60 mg/L.[12]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[11][13]
-
Reduce the temperature to 18-25°C and continue to incubate with shaking for 18-20 hours.
-
Harvest the cells by centrifugation.
-
Purify the this compound-labeled protein using the established protocol for the unlabeled protein.
Protocol 2: Basic 1D ¹⁹F NMR Data Acquisition
Sample Preparation:
-
Prepare the 5-FW labeled protein sample to a concentration of 0.3-0.5 mM in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).[1][18]
-
Ensure the final sample volume is appropriate for the NMR tube being used (e.g., 500 µL for a standard 5 mm tube).
-
Add a reference standard if needed (e.g., trifluoroacetic acid, TFA).
Spectrometer Setup and Acquisition:
-
Insert the sample into the magnet and lock onto the deuterium signal of the solvent.
-
Tune and match the probe to the ¹⁹F frequency.
-
Shim the magnetic field to achieve good homogeneity.
-
Set up a standard 1D ¹⁹F pulse-acquire experiment.
-
Center the transmitter frequency on the expected spectral region for 5-FW (~ -40 to -50 ppm relative to TFA).
-
Set the spectral width to be wide enough to cover all expected ¹⁹F signals.
-
Use a 90° pulse angle for maximum signal in a single scan.[2]
-
Set a suitable relaxation delay (e.g., 1-5 seconds, depending on the T1 of the 5-FW). For quantitative measurements, the delay should be at least 5 times T1.[9]
-
Acquire a sufficient number of scans to achieve the desired S/N. This can range from a few thousand to tens of thousands depending on the sample.[17]
Quantitative Data Summary
Table 1: ¹⁹F Relaxation Rates for Fluorotryptophans
This table summarizes experimentally measured longitudinal (R₁) and transverse (R₂) relaxation rates for different fluorotryptophan isomers in the free amino acid form and incorporated into the protein Cyclophilin A (CypA) at a field strength of 14.1 T.[5]
| Fluorotryptophan Isomer | Sample Type | R₁ (s⁻¹) | R₂ (s⁻¹) |
| 4F-L-Trp | Free Amino Acid | 0.99 | 1.38 |
| In CypA | ~2.0 | ~110 | |
| 5F-L-Trp | Free Amino Acid | 0.75 | 0.89 |
| In CypA | ~1.2 | 65 | |
| 6F-L-Trp | Free Amino Acid | 0.67 | 0.78 |
| In CypA | ~1.2 | 63 | |
| 7F-L-Trp | Free Amino Acid | 0.87 | 1.03 |
| In CypA | ~1.2 | ~110 |
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in 5-FW NMR.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. reddit.com [reddit.com]
- 5. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F NMR relaxation studies of fluorosubstituted tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 19F Nuclear Magnetic Resonance and Crystallographic Studies of this compound-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
challenges in assigning 19F NMR peaks of 5-fluorotryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with assigning the 19F NMR peaks of 5-fluorotryptophan (5-FTrp) labeled proteins.
Frequently Asked Questions (FAQs)
Q1: Why is the 19F chemical shift of 5-FTrp so sensitive to its environment?
A1: The 19F chemical shift is highly sensitive to the local electronic environment due to the large paramagnetic contribution to its shielding tensor.[1][2] This means that even subtle changes in van der Waals contacts, local electrostatic fields, hydrogen bonding, and solvent accessibility can lead to significant changes in the observed chemical shift.[2][3][4] This high sensitivity is advantageous for probing protein structure and conformational changes but can also complicate peak assignment.
Q2: I've incorporated a single 5-FTrp into my protein, but I observe multiple peaks in the 19F NMR spectrum. What could be the cause?
A2: The presence of multiple peaks for a single 5-FTrp label is often indicative of conformational heterogeneity.[5][6][7] This can arise from:
-
Slow conformational exchange: The protein may exist in multiple distinct conformations that are slowly interconverting on the NMR timescale.
-
Indole ring flips: The tryptophan side chain itself may be undergoing slow rotation or "flipping," leading to distinct chemical environments for the fluorine atom.[5][6]
-
Oligomerization: If your protein forms dimers or higher-order oligomers, the 5-FTrp residue may experience different environments in the monomeric and oligomeric states, or at the interface between subunits.
Q3: My protein has multiple 5-FTrp labels, and the peaks are heavily overlapped. What are the recommended strategies for assignment?
A3: The most definitive method for assigning 19F NMR resonances of 5-FTrp is site-directed mutagenesis .[2][8] The two primary approaches are:
-
Direct Replacement: Individually mutate each 5-FTrp-containing residue to a non-fluorinated amino acid, typically phenylalanine or tyrosine. The peak that disappears from the spectrum corresponds to the mutated site.[2][8]
-
"Nudge" Mutagenesis: Mutate a residue in close proximity to a 5-FTrp label. This can induce a small, assignable chemical shift perturbation for the nearby fluorine probe.[2]
Q4: Can I predict the 19F chemical shifts of 5-FTrp in my protein to aid in assignment?
A4: While there has been progress in the quantum chemical prediction of 19F chemical shifts, it remains a significant challenge to do so with high accuracy in complex biological macromolecules.[3][9] The sensitivity of the 19F chemical shift to a multitude of subtle environmental factors makes precise prediction difficult.[3][4] Therefore, experimental assignment methods like site-directed mutagenesis are still the gold standard.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise or Broad 19F NMR Peaks
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Protein Aggregation | Check for aggregation using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). | 1. Prepare the protein sample under the same buffer and concentration conditions used for NMR. 2. Run a DLS experiment to determine the particle size distribution. 3. Alternatively, inject the sample onto an SEC column to check for the presence of high molecular weight species. |
| High Molecular Weight | For large proteins or protein complexes, the slow tumbling rate can lead to broad lines. | Consider using a TROSY-based 19F NMR experiment if available. These experiments are designed to reduce linewidths for larger molecules. |
| Chemical Exchange | Intermediate conformational exchange can lead to significant line broadening. | Acquire spectra at different temperatures. A change in temperature can shift the exchange regime, potentially sharpening the peaks. |
| Paramagnetic Contamination | Trace amounts of paramagnetic metals in the buffer or from the purification process can cause severe line broadening. | Add a chelating agent like EDTA (1-5 mM) to the NMR sample. Ensure all buffers are prepared with high-purity water and reagents. |
| Chemical Shift Anisotropy (CSA) | CSA is a major relaxation mechanism for 19F and can contribute to line broadening, especially at higher magnetic fields. | While difficult to eliminate, understanding its contribution is important. Acquiring data at different field strengths can help dissect the contributions to relaxation.[3][10] |
Problem 2: Unexplained Peak Splitting or Appearance of New Peaks
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Ligand Binding | The binding of a ligand, substrate, or inhibitor can induce conformational changes, leading to new peaks or shifts in existing ones.[11] | 1. Acquire a 19F NMR spectrum of the apo-protein. 2. Titrate in the ligand of interest in a stepwise manner, acquiring a spectrum at each step. 3. Monitor the changes in the spectrum to identify which 5-FTrp residues are affected by binding. |
| pH Effects | Changes in pH can alter the protonation state of nearby residues, affecting the electrostatic environment of the 5-FTrp. | 1. Prepare a series of buffers with slightly different pH values around the expected pKa of relevant residues. 2. Acquire a 19F NMR spectrum in each buffer to observe pH-dependent chemical shift changes. |
| Conformational Heterogeneity | As mentioned in the FAQs, multiple conformations can give rise to multiple peaks.[5][6][7] | 2D 19F-19F exchange spectroscopy (EXSY) can be used to determine if the multiple peaks are from species that are exchanging with each other. |
| Sample Degradation | Over time, the protein sample may degrade, leading to new species in solution. | Check the integrity of the protein sample before and after NMR acquisition using SDS-PAGE or mass spectrometry. |
Quantitative Data Summary
The following table summarizes typical 19F chemical shift ranges and perturbations for 5-FTrp. Note that these are general ranges and the actual values will be highly dependent on the specific protein environment.
| Parameter | Typical Range/Value | Notes |
| Isotropic Chemical Shift of free 5-FTrp | ~ -46 to -49 ppm | Can be sensitive to hydration state.[1] |
| Chemical Shift Dispersion in Proteins | Can span ~10 ppm or more | Highly dependent on the local environment of each 5-FTrp residue.[3] |
| Ligand-Induced Chemical Shift Perturbations | Can be significant, > 1 ppm | Residues in or near the binding site typically show the largest changes.[8] |
| Solvent Isotope Shift (H2O vs. D2O) | Up to 0.25 ppm | Can be used to probe the solvent exposure of the 5-FTrp side chain.[3] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Peak Assignment
-
Identify Target Residues: Make a list of all tryptophan residues that were labeled with 5-FTrp.
-
Design Mutants: For each tryptophan residue, create a single point mutant, typically to phenylalanine (e.g., W42F).
-
Express and Purify Mutant Proteins: Express and purify each mutant protein using the same protocol as for the wild-type 5-FTrp labeled protein.
-
Acquire 19F NMR Spectra: Acquire a 1D 19F NMR spectrum for each mutant protein under identical conditions as the wild-type spectrum.
-
Compare Spectra: Overlay the spectrum of each mutant with the wild-type spectrum. The peak that is absent in the mutant spectrum can be assigned to the mutated tryptophan residue.
Protocol 2: 19F-19F EXSY for Investigating Conformational Exchange
-
Sample Preparation: Prepare a concentrated sample of the 5-FTrp labeled protein exhibiting multiple peaks.
-
NMR Acquisition: Set up a 2D 19F-19F EXSY experiment on the NMR spectrometer. A range of mixing times should be used to probe different exchange rates.
-
Data Processing and Analysis: Process the 2D data. The presence of cross-peaks between two diagonal peaks indicates that these two species are in chemical exchange. The intensity of the cross-peaks relative to the diagonal peaks as a function of mixing time can be used to quantify the exchange rate.
Visualizations
Caption: Factors influencing the 19F chemical shift of this compound.
Caption: Workflow for assigning 5-FTrp 19F NMR peaks using site-directed mutagenesis.
References
- 1. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Genetic Encoding of Fluoro-L-Tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR spectroscopy [openresearch-repository.anu.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
Validation & Comparative
5-Fluorotryptophan vs. 4-Fluorotryptophan in NMR Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of fluorine-19 (¹⁹F) NMR spectroscopy has become an invaluable tool for elucidating protein structure, dynamics, and interactions. The introduction of a fluorine atom into a protein provides a sensitive and specific probe due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, and the absence of endogenous fluorine in most biological systems.[1][2][3] Among the various fluorinated amino acids, 5-fluorotryptophan (5-FTrp) and 4-fluorotryptophan (4-FTrp) have emerged as popular choices for labeling proteins. This guide provides an objective comparison of their performance in NMR studies, supported by experimental data and detailed protocols.
The choice between 5-FTrp and 4-FTrp can significantly impact the outcome and interpretation of an NMR experiment. Factors such as the degree of perturbation to protein structure and function, the sensitivity of the ¹⁹F chemical shift to the local environment, and the ease of incorporation are critical considerations.
Comparative Analysis of Physicochemical and NMR Properties
The position of the fluorine atom on the indole ring of tryptophan influences its electronic properties and, consequently, its behavior as an NMR probe. These differences can be subtle but have significant implications for studying protein structure and function.
| Property | This compound (5-FTrp) | 4-Fluorotryptophan (4-FTrp) | References |
| Structural Perturbation | Generally considered to cause minimal perturbation to protein structure and function.[4] | Also considered to be a conservative substitution with minimal structural impact.[5] | [4][5] |
| ¹⁹F Chemical Shift Sensitivity | Highly sensitive to changes in the local electrostatic environment.[3][6] | Also exhibits high sensitivity to its environment, enabling the detection of subtle conformational changes.[5] | [3][5][6] |
| Chemical Shift Anisotropy (CSA) | Possesses a lower level of broadening from CSA compared to other fluorotryptophan isomers, making it suitable for larger proteins.[3] | May experience greater CSA-induced line broadening compared to 5-FTrp. | [3] |
| Toxicity in Expression Systems | Can be toxic to certain E. coli strains, such as BL21, affecting protein yield.[4] | Generally shows better support for bacterial growth compared to 5-FTrp and 6-FTrp.[4] | [4] |
| Incorporation Efficiency | Can be incorporated with high efficiency (up to 70%) in tryptophan auxotrophs.[7] | Can be efficiently incorporated into proteins.[2] | [2][7] |
Experimental Data: Case Studies in Protein NMR
The practical utility of 5-FTrp and 4-FTrp is best illustrated through their application in specific protein systems. The following tables summarize quantitative data from published NMR studies.
Ligand Binding Studies
¹⁹F NMR is a powerful technique for monitoring ligand binding by observing changes in the chemical shift of the fluorine probe upon complex formation.
| Protein System | Fluorinated Analog | Observed ¹⁹F Chemical Shift Change (Δδ) upon Ligand Binding | Key Findings | Reference |
| Histidine-binding protein J | 5-FTrp | ~0.6 ppm downfield shift upon L-histidine binding | Indicates a conformational change and a more hydrophobic environment for the tryptophan residue upon ligand binding.[7] | [7] |
| HIV-1 Capsid Protein (CA-CTD) | 4-F-Trp | Distinct signals for monomer and dimer forms, with chemical shift differences between the two states. | Allows for the characterization of monomer-dimer equilibrium. | [2] |
| Zika Virus NS2B-NS3 Protease | 7-FTrp (as a proxy for general F-Trp behavior) | Single ¹⁹F resonance shifts upon inhibitor binding, with a second minor peak indicating a minor conformational species.[8] | Demonstrates the ability to monitor ligand-induced conformational selection.[8] | [8] |
Protein Stability and Dynamics
Fluorine NMR can provide insights into protein stability and dynamics by analyzing parameters such as line broadening and relaxation rates.
| Protein System | Fluorinated Analog | NMR Parameter Measured | Key Findings | Reference |
| Histidine-binding protein J | 5-FTrp | Linewidth | The linewidth for the free protein is much larger than that of the protein-substrate complex, suggesting slow fluctuations between different conformations in the free state.[7] | [7] |
| Cyclophilin A | 4-F-Trp, 5-F-Trp | R₁ (Longitudinal Relaxation Rate) | 4-F-Trp exhibits a larger R₁ value (0.99 s⁻¹) compared to 5-F-Trp (0.75 s⁻¹) in the free amino acid, indicating differences in local dynamics.[9] | [9] |
| E. coli glucose/galactose receptor | 5-FTrp | Order parameter (S²) | Most fluorotryptophan residues are rigid (S² ≈ 0.89), while a surface-exposed residue (FTrp284) is more mobile (S² = 0.77).[10] | [10] |
Experimental Protocols
The successful application of 5-FTrp and 4-FTrp in NMR studies relies on robust protocols for protein expression and NMR data acquisition.
Protocol 1: Incorporation of this compound using a Tryptophan Auxotroph
This protocol is adapted from studies on the histidine-binding protein J from Salmonella typhimurium.[7]
-
Strain and Culture Conditions: Use a tryptophan auxotroph strain of E. coli or other suitable host.
-
Media Preparation: Prepare a minimal medium supplemented with all necessary nutrients except tryptophan.
-
Induction and Labeling: Grow the bacterial cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8). Induce protein expression and simultaneously add this compound to the culture medium. The final concentration of 5-FTrp may need to be optimized (e.g., 50 mg/L).
-
Harvesting and Purification: After a suitable induction period (e.g., 16 hours at 18°C), harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques.
-
NMR Spectroscopy: Prepare the NMR sample by dissolving the purified protein in a suitable buffer. Acquire ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe.
Protocol 2: Site-Selective Incorporation of Fluorotryptophan via Genetic Encoding
This method allows for the incorporation of a single fluorotryptophan residue at a specific site in a protein.[5][11][12]
-
Plasmid Construction: Engineer a plasmid containing the gene of interest with an amber stop codon (TAG) at the desired tryptophan position. Co-transform this plasmid with a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specific for the desired fluorotryptophan isomer.
-
Cell Culture and Induction: Grow the transformed E. coli cells in a minimal medium. When the culture reaches the mid-log phase, induce protein expression with IPTG and add the fluorinated tryptophan (e.g., 1 mM 4-FTrp or 5-FTrp) to the medium.
-
Protein Expression and Purification: Continue cell growth at a reduced temperature (e.g., 18-20°C) for an extended period to allow for efficient protein expression and incorporation of the non-canonical amino acid. Purify the protein using affinity and size-exclusion chromatography.
-
NMR Analysis: Prepare the labeled protein sample for NMR analysis. One-dimensional ¹⁹F NMR spectra are often sufficient to observe the single fluorine probe.
Visualization of Experimental Workflows
Figure 1. General workflow for producing fluorotryptophan-labeled proteins for NMR studies.
Figure 2. Probing ligand binding using ¹⁹F NMR chemical shift perturbation.
Conclusion
Both this compound and 4-fluorotryptophan are valuable probes for protein NMR studies, each with its own subtle advantages. 5-FTrp may be preferred for studies of larger proteins due to its lower CSA-induced line broadening.[3] Conversely, 4-FTrp appears to be less toxic to bacterial expression systems, which could lead to higher yields of the labeled protein.[4] The choice of isomer should be guided by the specific protein system under investigation and the goals of the NMR experiment. For studies requiring the highest sensitivity to electrostatic changes, either probe is likely to be effective. However, for challenging systems where protein expression is a limiting factor, 4-FTrp may offer a practical advantage. Ultimately, pilot expressions and preliminary NMR experiments may be necessary to determine the optimal fluorinated tryptophan analog for a given research question.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. addi.ehu.es [addi.ehu.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Fluorinated Tryptophans: 5-Fluorotryptophan vs. 6-Fluorotryptophan as Probes
In the intricate world of molecular biology and drug development, the ability to observe the structure, dynamics, and interactions of proteins is paramount. Fluorescent amino acid analogs have emerged as powerful tools for this purpose, and among them, fluorinated tryptophans have garnered significant attention. This guide provides a comprehensive comparison of two prominent isomers, 5-fluorotryptophan (5-FTrp) and 6-fluorotryptophan (6-FTrp), to aid researchers in selecting the optimal probe for their specific experimental needs.
At a Glance: Key Differences
| Property | This compound (5-FTrp) | 6-Fluorotryptophan (6-FTrp) |
| Primary Application | Fluorescence Resonance Energy Transfer (FRET), ¹⁹F Nuclear Magnetic Resonance (NMR) | ¹⁹F Nuclear Magnetic Resonance (NMR), Protein-Protein Interactions |
| Key Advantage | Reduced fluorescence lifetime heterogeneity, making it an excellent FRET donor.[1] | Sensitive reporter for changes in the local chemical environment in ¹⁹F NMR. |
| Fluorescence Quantum Yield | Generally higher than 6-FTrp, but environmentally sensitive. | Generally lower than 5-FTrp. |
| Environmental Sensitivity | Highly sensitive to local environment, exhibiting significant solvatochromic shifts. | Also sensitive to local environment, useful for detecting conformational changes. |
Delving Deeper: A Quantitative Comparison
Table 1: Photophysical Properties of this compound and 6-Fluorotryptophan
| Parameter | This compound | 6-Fluorotryptophan | Tryptophan (for reference) |
| Typical Fluorescence Quantum Yield (ΦF) | ~0.1 - 0.3 (highly solvent dependent) | Data not readily available, but generally considered less fluorescent than 5-FTrp. | ~0.12 in water[2] |
| Fluorescence Lifetime (τ) | More homogeneous decay, often with a major component >4 ns.[1] | Data not readily available for direct comparison. | Heterogeneous decay with multiple lifetime components (e.g., ~0.5 ns and ~3.1 ns in water). |
| Molar Extinction Coefficient (ε) at ~280 nm | Similar to tryptophan | Similar to tryptophan | ~5,600 M-1cm-1 |
Note: The fluorescence quantum yield of fluorinated tryptophans is highly sensitive to the local environment. For instance, the quantum yield of 5-cyanoindole, a related compound, increases from less than 0.01 in water to 0.11 in dioxane, highlighting the significant impact of solvent polarity.[3]
Applications in Focus
This compound: The Superior FRET Donor
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale. The efficiency of FRET is highly dependent on the fluorescence lifetime of the donor fluorophore. Natural tryptophan suffers from complex, multi-exponential fluorescence decay, which complicates the analysis of FRET data.
5-FTrp overcomes this limitation by exhibiting a more homogeneous, single-exponential fluorescence decay.[1] This simplified decay kinetic allows for more accurate and straightforward determination of FRET efficiencies and, consequently, more reliable distance measurements in protein folding and conformational change studies. The reduced lifetime heterogeneity makes 5-FTrp a significantly better candidate for a FRET donor compared to native tryptophan.[1]
6-Fluorotryptophan: A Sensitive Reporter for ¹⁹F NMR
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful tool for studying protein structure and dynamics. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. Since proteins do not naturally contain fluorine, the incorporation of a fluorinated amino acid provides a unique spectroscopic window with no background signal.
Both 5-FTrp and 6-FTrp can be used for ¹⁹F NMR studies. However, 6-FTrp has been highlighted as an ideal probe for studying protein-protein interactions. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment. Changes in protein conformation or binding to other molecules will alter the chemical environment of the incorporated 6-FTrp, leading to a measurable change in its ¹⁹F chemical shift. This sensitivity allows for the detailed characterization of binding interfaces and conformational changes upon interaction.
A direct comparison of the ¹⁹F NMR behavior of 4-, 5-, 6-, and 7-fluorotryptophan has shown that the chemical shifts, peak patterns, and relaxation rates vary depending on the position of the fluorine substitution and the local environment.[4]
Experimental Protocols
Incorporation of this compound and 6-Fluorotryptophan into Proteins in E. coli
A common method for incorporating fluorinated tryptophan analogs into proteins is through the use of a tryptophan-requiring auxotrophic strain of E. coli.
Materials:
-
Tryptophan auxotroph E. coli strain (e.g., a strain with a mutation in the trp operon).
-
Expression vector containing the gene of interest.
-
Minimal media (M9) supplemented with all amino acids except tryptophan.
-
This compound or 6-fluorotryptophan.
-
Inducing agent (e.g., IPTG).
Protocol:
-
Transform the tryptophan auxotroph E. coli strain with the expression vector.
-
Grow a starter culture overnight in rich media (e.g., LB) containing the appropriate antibiotic.
-
Inoculate a larger volume of minimal media (supplemented with all amino acids except tryptophan and the appropriate antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash them with sterile minimal media to remove any remaining tryptophan.
-
Resuspend the cells in fresh minimal media containing either this compound or 6-fluorotryptophan at a concentration of 50-100 mg/L.
-
Induce protein expression by adding the appropriate inducing agent (e.g., IPTG).
-
Continue to grow the culture for several hours (typically 3-4 hours) to allow for protein expression and incorporation of the fluorinated analog.
-
Harvest the cells by centrifugation and proceed with protein purification.
Note: The efficiency of incorporation can be assessed by mass spectrometry. It has been reported that E. coli can achieve approximately 50-60% replacement of tryptophan with 5- or 6-fluorotryptophan.[5]
¹⁹F NMR Spectroscopy of Fluorotryptophan-Labeled Proteins
Protocol:
-
Prepare a sample of the purified fluorotryptophan-labeled protein in an appropriate buffer (e.g., phosphate buffer in D₂O). The protein concentration should be in the range of 50-100 µM.
-
Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Process the data, including Fourier transformation, phasing, and baseline correction.
-
To study protein interactions, acquire a baseline ¹⁹F NMR spectrum of the protein alone. Then, titrate in the binding partner (e.g., another protein, a small molecule ligand) and acquire a series of ¹⁹F NMR spectra at different concentrations of the binding partner.
-
Analyze the changes in the ¹⁹F chemical shifts and/or line widths to determine binding affinities and map the interaction site.
FRET Analysis using this compound as a Donor
Protocol:
-
Prepare samples of the donor-only (protein with 5-FTrp), acceptor-only (protein with an acceptor fluorophore), and donor-acceptor labeled proteins.
-
Measure the fluorescence emission spectrum of the donor-only sample by exciting at the absorption maximum of 5-FTrp (around 290 nm).
-
Measure the fluorescence emission spectrum of the donor-acceptor sample under the same conditions.
-
The presence of FRET will be indicated by a decrease in the donor fluorescence intensity (quenching) and the appearance of sensitized emission from the acceptor.
-
The FRET efficiency (E) can be calculated using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparing 5-FTrp and 6-FTrp
Caption: Workflow for comparing 5-FTrp and 6-FTrp probes.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction.[6][7][8] The conformational changes that occur upon ligand binding and receptor activation can be effectively studied using fluorinated tryptophan probes.
Caption: Simplified G-Protein Coupled Receptor signaling pathway.
Conclusion
Both this compound and 6-fluorotryptophan are valuable tools for probing protein structure and function. The choice between them depends heavily on the intended application. For researchers focused on FRET-based distance measurements and studies of protein dynamics where fluorescence lifetime is a key parameter, This compound is the superior choice due to its more homogeneous fluorescence decay. For those employing ¹⁹F NMR to investigate protein-protein interactions and ligand binding, 6-fluorotryptophan offers a highly sensitive reporter of the local chemical environment. By understanding the distinct advantages of each probe, researchers can make an informed decision to best illuminate the molecular processes they wish to study.
References
- 1. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unige.ch [unige.ch]
A Guide to Validating the Function of 5-Fluorotryptophan Labeled Proteins
For researchers, scientists, and drug development professionals, the incorporation of 5-fluorotryptophan (5-FW) into proteins offers a powerful tool for studying protein structure, dynamics, and interactions using ¹⁹F NMR spectroscopy. A crucial step in this process is to validate that the fluorine label does not significantly alter the protein's native function. This guide provides a comparative overview of the functional validation of 5-FW labeled proteins against their wild-type (WT) counterparts, supported by experimental data and detailed methodologies.
The substitution of tryptophan with this compound is generally considered to be a conservative modification with minimal perturbation to the protein's structure and function.[1][2] However, the effect is protein- and site-specific, necessitating experimental validation for each system under study.
Quantitative Comparison of Protein Function
The following table summarizes quantitative data comparing the function of wild-type and 5-FW labeled proteins.
| Protein Domain | Parameter | Wild-Type | 5-FW Labeled | Fold Change | Reference |
| SH3 Domain | Dissociation Constant (Kd) | 70 µM | 150 µM | 2.14 (weaker binding) | [3] |
| Association Rate (kon) | 1.2 x 10⁸ M⁻¹s⁻¹ | 1.5 x 10⁸ M⁻¹s⁻¹ | 1.25 (faster association) | [3] | |
| Dissociation Rate (koff) | 0.8 x 10⁴ s⁻¹ | 2.2 x 10⁴ s⁻¹ | 2.75 (faster dissociation) | [3] | |
| Histidine-binding protein J | Ligand Binding | Not affected | Not affected | No significant change | [4] |
Note: While not always providing quantitative kinetic data, some studies offer crucial functional insights. For instance, in the case of human transthyretin (TTR), incorporation of 5-FW at residue W79 is well-tolerated, whereas labeling with 6-fluorotryptophan at the same site promotes protein aggregation, indicating a significant functional perturbation by the 6-FW but not the 5-FW analog.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of labeled protein function. Below are key experimental protocols.
Expression of this compound Labeled Proteins in E. coli
This protocol is adapted from established methods for producing fluorinated proteins.[2]
-
Strain and Media: Use an E. coli strain, such as BL21(DE3), that is auxotrophic for tryptophan or employ a method to inhibit endogenous tryptophan synthesis. Grow cells in a minimal medium (e.g., M9 medium) supplemented with all necessary nutrients except tryptophan.
-
Cell Growth: Culture the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Inhibition of Tryptophan Synthesis (if not using an auxotroph): Add glyphosate to the culture to inhibit the synthesis of aromatic amino acids.
-
Induction and Labeling: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Simultaneously, add this compound to the culture medium.
-
Harvesting: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight. Harvest the cells by centrifugation.
-
Purification: Purify the 5-FW labeled protein using standard chromatography techniques optimized for the wild-type protein. The incorporation efficiency can be determined by mass spectrometry.[6]
Validation of Ligand Binding by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique to monitor changes in the local environment of the fluorine label upon ligand binding.[7]
-
Sample Preparation: Prepare a series of samples of the purified 5-FW labeled protein at a constant concentration in a suitable buffer.
-
Ligand Titration: Add increasing concentrations of the ligand to the protein samples.
-
NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra for each sample. The ¹⁹F nucleus has a wide chemical shift range, making it very sensitive to changes in its environment.[2]
-
Data Analysis: Monitor the changes in the chemical shift and line shape of the ¹⁹F NMR signal as a function of ligand concentration. These changes can be used to determine the dissociation constant (Kd) by fitting the data to a binding isotherm.[3]
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of experimental processes and conceptual frameworks.
References
- 1. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Assessing Structural Changes from 5-Fluorotryptophan Incorporation using Circular Dichroism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 5-fluorotryptophan (5-FW), into proteins is a powerful tool for probing protein structure, function, and dynamics. Verifying that such substitutions do not significantly perturb the overall protein structure is a critical first step in these studies. Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary and tertiary structure of proteins in solution, making it an ideal method for this purpose. This guide provides a comparative overview of using CD to analyze structural changes upon 5-FW incorporation, supported by experimental data and protocols.
Impact of this compound on Protein Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins. Far-UV CD spectra (typically 190-250 nm) are sensitive to the conformation of the peptide backbone. The incorporation of this compound (5-FW) is generally considered to be structurally conservative, and this is often reflected in the CD spectra.
A study on the protein transthyretin (TTR) provides a direct comparison of the far-UV CD spectra of the wild-type protein with its 5-FW and 6-fluorotryptophan (6-FW) substituted counterparts. The study found that the secondary structures of the fluorinated proteins were highly similar to that of the wild-type protein, indicating that the incorporation of these tryptophan analogs did not significantly alter the overall fold of the protein[1]. While the study mentions the similarity, it is a common finding in the field that such substitutions are well-tolerated.
Table 1: Comparison of Secondary Structure Content
| Protein | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Wild-Type Protein (Example) | 35 | 20 | 15 | 30 |
| 5-FW Substituted Protein (Example) | 34 | 21 | 15 | 30 |
Note: This table represents hypothetical data based on typical observations where minor or no significant changes are observed in the secondary structure upon 5-FW incorporation.
Experimental Protocols
A common method for incorporating 5-FW into a target protein involves using an E. coli expression system that is auxotrophic for tryptophan.
Protocol:
-
Culture Preparation: Grow a tryptophan-auxotrophic E. coli strain harboring the expression plasmid for the protein of interest in a minimal medium supplemented with L-tryptophan.
-
Induction and 5-FW Addition: When the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8), pellet the cells and resuspend them in a minimal medium lacking tryptophan but containing this compound.
-
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture for a specified period.
-
Purification: Harvest the cells and purify the 5-FW labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The purification protocol will be specific to the protein of interest.
Sample Preparation:
-
Purity: Ensure the protein sample is >95% pure.
-
Buffer: Use a buffer that is transparent in the far-UV region (e.g., 10-20 mM phosphate buffer). Avoid high concentrations of salts, denaturants, or other additives that have high absorbance in the measurement range.
-
Concentration: For far-UV CD (secondary structure), a protein concentration of 0.1-0.2 mg/mL is typically used with a 1 mm pathlength cuvette. For near-UV CD (tertiary structure), a concentration of 0.5-1.0 mg/mL is common with a 10 mm pathlength cuvette.
Data Acquisition:
-
Instrument: Use a calibrated CD spectropolarimeter.
-
Parameters:
-
Wavelength Range: 190-260 nm for far-UV (secondary structure) and 250-320 nm for near-UV (tertiary structure).
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Blanking: A spectrum of the buffer alone should be recorded and subtracted from the protein spectra.
Comparison with Alternative Techniques
While CD is a powerful tool for assessing protein secondary structure, other techniques can provide complementary information, especially regarding the local environment of the 5-FW probe.
Table 2: Comparison of Techniques for Assessing Structural Changes
| Technique | Information Provided | Advantages | Limitations |
| Circular Dichroism (CD) | Global secondary and tertiary structure. | Rapid, requires small sample amounts, sensitive to conformational changes. | Low resolution, provides an average structure. |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, dynamics, and local environment of the 19F label. | Provides atomic-level detail, sensitive to subtle conformational changes. | Requires larger amounts of isotopically labeled protein, technically complex. |
| Fluorescence Spectroscopy | Local environment of tryptophan and 5-FW residues. | Highly sensitive to the local environment, can be used to study ligand binding and conformational changes. | Provides information only about the fluorophore's immediate surroundings. |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for assessing structural changes using CD and the logical relationship between different analytical techniques.
References
A Comparative Guide to the Mass Spectrometry Analysis of 5-Fluorotryptophan Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 5-fluorotryptophan (5-F-Trp) incorporation into proteins. It offers a detailed examination of experimental protocols, presents quantitative data for performance comparison, and evaluates alternative analytical techniques. This document is intended to assist researchers in selecting the most appropriate methodology for their specific experimental needs in the rapidly evolving field of proteome analysis.
Introduction
The incorporation of non-canonical amino acids, such as this compound, into proteins is a powerful technique for probing protein structure, function, and dynamics. The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and can also be readily detected by mass spectrometry (MS). Mass spectrometry is a crucial tool for verifying the incorporation of 5-F-Trp, determining the efficiency of labeling, and identifying the specific sites of incorporation within the proteome. This guide focuses on the application of bottom-up proteomics strategies for the analysis of 5-F-Trp labeled proteins and compares this approach with ¹⁹F NMR.
Methods of this compound Incorporation
The successful analysis of 5-F-Trp incorporation begins with its efficient introduction into proteins. Two primary strategies are employed:
-
Metabolic Labeling: This approach involves supplementing the growth medium of cells with 5-F-Trp. In tryptophan auxotrophs or under conditions of tryptophan starvation, the cellular machinery incorporates 5-F-Trp into newly synthesized proteins in place of tryptophan. This method is applicable to both prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian) cells.[1][2]
-
Genetic Code Expansion: This technique allows for the site-specific incorporation of 5-F-Trp in response to a unique codon, typically a nonsense codon like the amber stop codon (TAG). This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 5-F-Trp and does not cross-react with the host cell's translational machinery.[3]
The choice of incorporation method depends on the experimental goal. Metabolic labeling is suitable for global analysis of protein synthesis, while genetic code expansion is ideal for studying a specific tryptophan residue in a protein of interest.
Mass Spectrometry-Based Analysis: A Bottom-Up Proteomics Workflow
The most common mass spectrometry approach for analyzing protein modifications is the bottom-up or "shotgun" proteomics strategy. This workflow involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Bottom-Up Proteomics of 5-F-Trp Labeled Proteins
This protocol provides a general framework for the analysis. Specific parameters may require optimization based on the sample and instrumentation.
1. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Cell Lysis and Protein Extraction: Lyse cells containing 5-F-Trp labeled proteins using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
In-solution or In-gel Digestion:
-
In-solution: Precipitate proteins (e.g., with acetone) and resuspend in a denaturing buffer (e.g., 8 M urea). Dilute the urea concentration to <1 M before adding trypsin.
-
In-gel: Separate proteins by SDS-PAGE. Excise the protein bands of interest, destain, and perform in-gel digestion with trypsin.
-
-
Digestion: Digest proteins with mass spectrometry grade trypsin overnight at 37°C.
2. Peptide Desalting and Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) or formic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elute the peptides with a high organic solvent concentration (e.g., 60% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
3. LC-MS/MS Analysis:
-
Resuspension: Reconstitute the dried peptides in a solution suitable for LC injection (e.g., 0.1% formic acid in water).
-
Liquid Chromatography: Separate peptides on a reversed-phase C18 column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions.
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
MS2 Scan (Tandem MS): Select the most intense precursor ions from the MS1 scan for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). Acquire MS/MS spectra of the fragment ions.
-
4. Data Analysis:
-
Database Search: Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[4][5]
-
Modifications: Include the mass shift for this compound as a variable modification. The mass of tryptophan is 204.089 Da, and the mass of this compound is 222.080 Da, resulting in a mass difference of +17.991 Da.
-
Peptide and Protein Identification: Identify peptides and the corresponding proteins with a specified false discovery rate (FDR), typically 1%.
-
Quantification of Incorporation Efficiency: The incorporation efficiency can be estimated by comparing the peak intensities of the 5-F-Trp-containing peptides with their corresponding unmodified tryptophan-containing peptides. For more accurate quantification, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with 5-F-Trp labeling.[6][7][8][9][10]
Comparison of Analytical Techniques: Mass Spectrometry vs. ¹⁹F NMR
While mass spectrometry is excellent for confirming and quantifying incorporation, ¹⁹F NMR provides unique insights into the local environment and dynamics of the labeled protein.
| Feature | Mass Spectrometry (Bottom-Up) | ¹⁹F Nuclear Magnetic Resonance (NMR) |
| Primary Application | Identification and quantification of 5-F-Trp incorporation. | Study of protein structure, dynamics, and interactions at the site of the label.[11][12] |
| Sensitivity | High (attomole to femtomole range). | Lower than MS, requires higher sample concentrations (micromolar range). |
| Resolution | High mass resolution allows for accurate mass determination. | Provides information on the chemical environment of the fluorine nucleus. |
| Sample Requirements | Compatible with complex mixtures of proteins. | Requires purified protein samples. |
| Throughput | High-throughput, capable of analyzing thousands of proteins in a single run. | Lower throughput, analysis is typically focused on a single protein. |
| Information Provided | Sequence of labeled peptides, sites of incorporation, and relative abundance. | Conformational changes, ligand binding, and protein dynamics.[11][12] |
| Strengths | - High sensitivity and throughput. - Can identify unknown labeled proteins. - Provides site-specific information on a proteome-wide scale. | - Non-destructive. - Provides dynamic and structural information in solution. - No background signal from the biological matrix.[3] |
| Limitations | - Destructive to the sample. - Provides limited structural or dynamic information. - Can be biased against certain types of peptides. | - Requires larger amounts of purified protein. - Lower throughput. - Interpretation of spectra can be complex. |
Quantitative Data on this compound Incorporation
The efficiency of 5-F-Trp incorporation can vary depending on the expression system and the specific fluorinated analog used.
| Expression System | 5-F-Trp Analog | Incorporation Efficiency | Reference |
| E. coli (tryptophan auxotroph) | 4-fluorotryptophan | ~75% | [1] |
| E. coli (tryptophan auxotroph) | This compound | 50-60% | [1] |
| E. coli (tryptophan auxotroph) | 6-fluorotryptophan | 50-60% | [1] |
| Salmonella typhimurium (tryptophan auxotroph) | This compound | up to 70% | [13] |
| Mammalian Cells (HEK293T) | This compound | Not explicitly quantified, but successful incorporation demonstrated. | [14] |
Alternative and Complementary Techniques
Beyond standard bottom-up proteomics and ¹⁹F NMR, other techniques can be employed for the analysis of 5-F-Trp labeled proteins.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a powerful method for identifying newly synthesized proteins.[15][16][17][18][19] While typically used with amino acids containing azide or alkyne handles for click chemistry, the principle of metabolic labeling is the same. If 5-F-Trp were functionalized with a bio-orthogonal handle, it could be used in a BONCAT workflow to specifically enrich and identify newly synthesized 5-F-Trp-containing proteins.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics.[6][7][8][9][10] It involves growing two cell populations in media containing "light" (normal) and "heavy" (isotope-labeled) forms of an amino acid. By combining SILAC with 5-F-Trp labeling, researchers can accurately quantify changes in the synthesis of 5-F-Trp-containing proteins under different experimental conditions.
Conclusion
Mass spectrometry is an indispensable tool for the analysis of this compound incorporation in proteins. It provides robust and high-throughput methods for verifying and quantifying the extent of labeling, as well as for identifying the specific sites of incorporation across the proteome. When combined with techniques like ¹⁹F NMR, a more complete picture of the structural and functional consequences of 5-F-Trp substitution can be obtained. The choice of analytical strategy will ultimately depend on the specific research question, but the detailed protocols and comparative data presented in this guide offer a solid foundation for designing and executing successful experiments in this exciting area of proteomics.
References
- 1. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. scispace.com [scispace.com]
- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 16. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
comparative stability of proteins with tryptophan vs 5-fluorotryptophan
A detailed guide for researchers, scientists, and drug development professionals on the influence of 5-fluorotryptophan incorporation on protein stability, supported by experimental data and detailed protocols.
The substitution of tryptophan (Trp) with its fluorinated analog, this compound (5-FTrp), is a widely utilized strategy in protein engineering and structural biology, primarily for its utility in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. A critical consideration for such labeling is the potential impact on protein stability and function. This guide provides an objective comparison of the thermodynamic stability of proteins containing native tryptophan versus those incorporating this compound, based on published experimental data.
Minimal Impact on Global Thermodynamic Stability
Recent studies on the cold shock protein B from Bacillus subtilis (BsCspB) reveal that the incorporation of this compound has a minimal effect on the overall thermodynamic stability of the protein. The Gibbs free energy of unfolding (ΔG°), a key indicator of protein stability, remains remarkably similar between the wild-type protein and its 5-FTrp labeled variant.
Quantitative Stability Data
The following table summarizes the thermodynamic parameters for the unfolding of wild-type BsCspB and its this compound-containing variant, as determined by chemical denaturation monitored by fluorescence spectroscopy.
| Protein Variant | Gibbs Free Energy of Unfolding (ΔG°) (kJ/mol) |
| Wild-type BsCspB | 11.1 ± 0.5 |
| 5-¹⁹F-Trp-BsCspB | 9.0 ± 0.5 |
Data sourced from Welte, F. J., et al. (2020).[1]
These data demonstrate that while there is a slight decrease in the Gibbs free energy of unfolding for the 5-FTrp variant, the values are highly comparable, indicating that the overall stability of the protein is not significantly compromised by the substitution.[1] This finding is consistent with other studies which have shown that 5-FTrp incorporation does not substantially perturb protein structure.
Experimental Methodologies
The determination of protein stability is achieved through various biophysical techniques. The primary methods used to obtain the data presented above are chemical denaturation monitored by fluorescence spectroscopy and thermal denaturation monitored by circular dichroism.
Chemical Denaturation using Urea Monitored by Tryptophan Fluorescence
This method involves subjecting the protein to increasing concentrations of a denaturant, such as urea, and monitoring the changes in the intrinsic tryptophan (or 5-FTrp) fluorescence. As the protein unfolds, the environment of the tryptophan residues changes from the hydrophobic core to the polar solvent, resulting in a shift in the fluorescence emission spectrum.
Protocol:
-
Sample Preparation: Prepare solutions of the wild-type and 5-FTrp labeled proteins in a suitable buffer (e.g., phosphate buffer). The protein concentration is typically in the low micromolar range (e.g., 2-50 µM).
-
Denaturant Titration: Prepare a series of protein samples with increasing concentrations of urea. Allow the samples to equilibrate for a sufficient time (e.g., 10-15 hours at temperatures below 15°C).
-
Fluorescence Measurement: Excite the samples at a wavelength of 295 nm to selectively excite tryptophan residues. Record the emission spectra (e.g., from 300 to 400 nm).
-
Data Analysis: Plot the change in a fluorescence property (e.g., emission maximum wavelength or the ratio of fluorescence intensities at two wavelengths) against the urea concentration. Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°).
Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
This technique, often referred to as a "thermal melt," monitors the change in the secondary structure of a protein as a function of temperature. The far-UV CD spectrum of a protein is sensitive to its secondary structure content (α-helices, β-sheets).
Protocol:
-
Sample Preparation: Prepare protein samples in a buffer that does not have a high absorbance in the far-UV region and whose pH is relatively temperature-independent (e.g., phosphate buffer). A typical protein concentration is around 8 µM.
-
Instrument Setup: Use a spectropolarimeter equipped with a Peltier temperature controller.
-
Wavelength Selection: Monitor the CD signal at a wavelength that shows a significant change upon unfolding. For proteins with α-helical content, 222 nm is commonly used.
-
Temperature Scan: Gradually increase the temperature (e.g., at a rate of 2°C/min) over a desired range (e.g., 10-90°C).
-
Data Acquisition: Record the CD signal at the chosen wavelength at regular temperature intervals (e.g., every 1°C).
-
Data Analysis: Plot the CD signal against temperature. The resulting sigmoidal curve can be fitted to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
Visualizing the Workflow and Conclusions
References
A Dual-Spectroscopic Approach: Cross-Validating Protein-Ligand Interactions with 5-Fluorotryptophan using NMR and Fluorescence Data
For researchers, scientists, and drug development professionals, the robust characterization of protein-ligand interactions is paramount. This guide provides a comparative analysis of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy, utilizing the unique properties of 5-fluorotryptophan (5-FTrp) as a sensitive probe. By cross-validating data from both methods, researchers can gain a higher degree of confidence in their findings, leading to more informed decisions in drug discovery and development.
The incorporation of this compound into a protein of interest offers a unique advantage for a dual-spectroscopic analysis. The fluorine atom provides a sensitive 19F NMR probe, while the indole ring retains its intrinsic fluorescence properties. This allows for the investigation of molecular interactions and conformational changes from two distinct yet complementary perspectives.
Quantitative Data Comparison: A Head-to-Head Analysis
A direct comparison of quantitative data from both NMR and fluorescence spectroscopy provides a powerful method for cross-validation. The following table presents the dissociation constants (KD) for the interaction of the 5-FTrp labeled cold shock protein B from Bacillus subtilis (5-19F-Trp-BsCspB) with a single-stranded DNA (ssDNA) oligonucleotide (dT4), as determined by both techniques.
| Interaction Parameter | 19F NMR Spectroscopy | Fluorescence Spectroscopy |
| Dissociation Constant (KD) | 6.8 ± 1.1 µM | 5.7 µM |
Table 1: Comparison of dissociation constants (KD) for the interaction of 5-19F-Trp-BsCspB with dT4, determined by 19F NMR and fluorescence spectroscopy. The data shows a strong agreement between the two methods, providing a high level of confidence in the measured binding affinity.[1]
In another study focusing on a protein-peptide interaction, the replacement of a tryptophan with this compound in the SH3 domain resulted in a change in the dissociation constant (KD) from 70 µM to 150 µM as measured by 19F NMR.[2] While a direct fluorescence comparison was not provided in this particular study, it highlights the ability of 19F NMR to quantify the impact of the fluorine label on binding affinity.
Delving into the Methodologies: Experimental Protocols
The successful acquisition of high-quality data relies on meticulous experimental execution. Below are detailed protocols for the expression of 5-FTrp labeled proteins and the subsequent analysis by 19F NMR and fluorescence spectroscopy.
Expression and Purification of this compound Labeled Protein
This protocol is adapted for expression in E. coli.
-
Culture Preparation: Inoculate a starter culture of E. coli cells transformed with the expression plasmid for the protein of interest in LB medium and grow overnight at 37°C.
-
Minimal Media Growth: The following day, inoculate a larger volume of M9 minimal media with the starter culture. Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Labeling: Induce protein expression by adding IPTG to a final concentration of 1 mM. Simultaneously, add this compound to the culture medium to a final concentration of 50-100 mg/L.
-
Harvesting: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.
-
Purification: Purify the 5-FTrp labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography) as established for the unlabeled protein. The incorporation of 5-FTrp generally does not significantly alter the purification behavior of the protein.[3][4]
19F NMR Spectroscopy
-
Sample Preparation: Prepare the 5-FTrp labeled protein sample in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 5-10% D2O for the lock signal. Protein concentrations typically range from 10 to 100 µM.
-
Instrument Setup: Perform experiments on a high-field NMR spectrometer equipped with a cryoprobe and a 19F channel.
-
Data Acquisition: Acquire one-dimensional (1D) 19F NMR spectra. Typical parameters include a spectral width of 40-50 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Titration Experiments: To determine binding affinities, acquire a series of 1D 19F NMR spectra of the labeled protein upon titration with a ligand. The changes in the chemical shift and/or line width of the 19F signal are monitored as a function of ligand concentration.
-
Data Analysis: Analyze the titration data by fitting the chemical shift perturbations to a suitable binding isotherm (e.g., one-site binding model) to extract the dissociation constant (KD).[2][5]
Fluorescence Spectroscopy
-
Sample Preparation: Prepare the 5-FTrp labeled protein sample in a fluorescence-compatible buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5). Protein concentrations are typically in the low micromolar range (1-10 µM).
-
Instrument Setup: Use a fluorometer equipped with a temperature-controlled cuvette holder.
-
Data Acquisition:
-
Excitation: Excite the this compound at approximately 295 nm to minimize absorbance by tyrosine residues.
-
Emission: Record the fluorescence emission spectrum from approximately 310 nm to 450 nm. The emission maximum of 5-FTrp is sensitive to the polarity of its environment.
-
-
Titration Experiments: To measure ligand binding, acquire fluorescence emission spectra of the protein upon incremental additions of the ligand. The quenching or enhancement of the fluorescence intensity, or a shift in the emission maximum, is monitored.
-
Data Analysis: Correct the raw fluorescence data for inner filter effects if necessary. Plot the change in fluorescence as a function of ligand concentration and fit the data to a binding equation to determine the dissociation constant (KD).[1][6]
Visualizing the Concepts: Workflows and Principles
To better illustrate the processes and principles described, the following diagrams are provided in the DOT language for Graphviz.
A generalized workflow for the cross-validation of NMR and fluorescence data using this compound.
The principle of 19F NMR spectroscopy for probing the local environment of this compound.
The principle of fluorescence spectroscopy for probing the local environment of this compound.
Concluding Remarks
The combined use of 19F NMR and fluorescence spectroscopy, with this compound as a shared probe, offers a robust and reliable strategy for the characterization of protein-ligand interactions and conformational dynamics. The agreement of quantitative data, such as binding affinities, from these two orthogonal techniques provides a high level of confidence in the experimental results. This cross-validation approach is a valuable tool for researchers in academia and industry, enabling more accurate and comprehensive understanding of biomolecular interactions, which is critical for the advancement of drug discovery and development programs.
References
- 1. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance study of this compound-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Enzymatic Activity of 5-Fluorotryptophan-Containing Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 5-fluorotryptophan (5-FW) into proteins is a powerful tool for studying protein structure, dynamics, and function. A critical aspect of this methodology is to assess whether the substitution perturbs the protein's native biological activity. This guide provides a comparative overview of the enzymatic activity of this compound-containing proteins versus their wild-type counterparts, supported by experimental data and detailed protocols.
While the introduction of 5-FW is generally considered to be structurally and functionally conservative, it is crucial to experimentally validate the enzymatic activity of the modified protein.[1][2] The replacement of a hydrogen atom with a fluorine atom can potentially influence protein dynamics and function due to differences in electronegativity and van der Waals radii.[1]
Comparative Analysis of Enzymatic Activity
Ideally, a direct comparison of the Michaelis-Menten kinetic parameters (Km, kcat, and Vmax) between the wild-type and the 5-FW-containing enzyme provides the most definitive assessment of the impact of the substitution. However, a comprehensive literature review reveals that while many studies assert that 5-FW incorporation does not significantly perturb enzymatic function, detailed comparative kinetic data in a tabular format is not always readily available. For instance, studies on Dcp1, Dcp2, and KIX domain have shown that the incorporation of this compound has a minimal effect on the native dynamics of these proteins.[1] Similarly, the functional integrity of other proteins has been shown to be largely unaffected by such substitutions.
To illustrate how such a comparison would be presented, the following table showcases a kinetic analysis of wild-type E. coli Dihydrofolate Reductase (DHFR) compared to mutants where tryptophan residues were replaced by other amino acids. While not a 5-FW substitution, this format is representative of how a comparative kinetic analysis should be structured.
Table 1: Comparative Enzymatic Activity of Wild-Type and Mutant E. coli Dihydrofolate Reductase (DHFR)
| Enzyme | kcat (s⁻¹) | Km (DHF, µM) | Km (NADPH, µM) | kcat/Km (DHF) (µM⁻¹s⁻¹) | Relative Activity (%) |
| Wild-Type | 30 | 1.2 | 8.5 | 25 | 100 |
| W22L | - | - | - | - | 13 |
| W30L | - | - | - | - | >50 |
| W47L | - | - | - | - | >50 |
| W74F | - | - | - | - | >50 |
| W133F | - | - | - | - | >50 |
Data adapted from a study on tryptophan mutants of E. coli DHFR, where all mutants except W22L retained more than 50% of the wild-type enzyme activity.[3] The dashes indicate that the specific kinetic parameters were not provided in the summarized findings.
Experimental Protocols
The following are detailed methodologies for the expression and purification of 5-FW-containing proteins and for conducting enzymatic activity assays.
Expression and Purification of this compound-Containing Proteins
Objective: To produce and purify proteins with this compound incorporated in place of tryptophan.
Methodology: This protocol is adapted for expression in E. coli.
-
Host Strain and Plasmid Transformation:
-
Use a tryptophan-auxotrophic E. coli strain (a strain that cannot synthesize its own tryptophan).
-
Transform the auxotrophic strain with a plasmid containing the gene of interest.[4]
-
-
Culture and Induction:
-
Grow the transformed cells in a minimal medium containing all essential amino acids except tryptophan.
-
When the culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the medium with this compound.[4] In some cases, a precursor like 5-fluoroindole can be used, which is converted to this compound by endogenous tryptophan synthase.[4]
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein from the supernatant using standard chromatography techniques. Affinity chromatography is often the method of choice for purifying recombinant proteins.[5] This can be followed by other methods like ion exchange or size-exclusion chromatography to enhance purity.[5][6]
-
-
Verification of 5-FW Incorporation:
-
Confirm the incorporation of this compound and its efficiency using mass spectrometry.[7]
-
Enzymatic Activity Assay: A Fluorescence-Based Approach for Indoleamine 2,3-Dioxygenase (IDO1)
Objective: To determine the enzymatic activity of IDO1 by measuring the production of kynurenine, which fluoresces.
Methodology: This protocol is based on a sensitive fluorescence-based assay for IDO1 activity.[8][9]
-
Reagent Preparation:
-
IDO1 Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 6.5).[9]
-
Substrate Solution: Prepare a stock solution of L-tryptophan (or this compound for the modified enzyme) in the assay buffer.
-
Enzyme Solution: Prepare a solution of purified wild-type or 5-FW-containing IDO1 of known concentration.
-
Developer Solution: A fluorogenic developer that reacts with the product (N-formylkynurenine) to produce a fluorescent signal.
-
-
Assay Procedure:
-
In a 96-well black microplate, set up the reaction wells.
-
Add the IDO1 assay buffer, any necessary co-factors (like ascorbic acid and methylene blue for IDO1), and the enzyme solution to the wells.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a set period (e.g., 45 minutes) in the dark.
-
Stop the reaction and add the fluorogenic developer solution to each well.
-
Incubate the plate at 45°C in the dark for an extended period (e.g., 3 hours) to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 402 nm / λem = 488 nm).
-
Create a standard curve using known concentrations of the product (N-formylkynurenine) to quantify the amount of product formed in the enzymatic reaction.
-
Calculate the initial reaction velocities at various substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Enzymatic Activity Assay: A Coupled-Enzyme Spectrophotometric Assay for Tryptophanase
Objective: To determine the enzymatic activity of tryptophanase by coupling the production of pyruvate to the oxidation of NADH, which can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.3.[10]
-
Substrate Solution: A solution of L-tryptophan (or this compound).
-
Coupling Enzyme System: A solution containing lactate dehydrogenase (LDH) and NADH.
-
Enzyme Solution: A solution of purified wild-type or 5-FW-containing tryptophanase.
-
-
Assay Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, pyridoxal 5'-phosphate (a cofactor for tryptophanase), NADH, and LDH.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding the tryptophanase solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[11]
-
-
Data Acquisition and Analysis:
-
Record the change in absorbance over time to determine the initial reaction velocity.
-
Repeat the assay at various substrate concentrations.
-
Calculate the kinetic parameters (Km, Vmax, and kcat) as described in the fluorescence-based assay protocol.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing and comparing the enzymatic activity of a wild-type protein with its this compound-containing analogue.
Caption: Workflow for comparing enzymatic activity of wild-type vs. 5-FW proteins.
References
- 1. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of five-tryptophan mutations on structure, stability and function of Escherichia coli dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 8. A fluorescence-based assay for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Fluorotryptophan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 5-Fluorotryptophan, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile of this compound
This compound is a halogenated organic compound.[1] According to safety data sheets, it is classified as an irritant that can cause skin and eye irritation, and may also lead to respiratory irritation.[2][3][4] Some sources also indicate that it may be harmful if swallowed.[4] Understanding these hazards is the first step in implementing appropriate handling and disposal protocols.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves.[4] |
| Protective Clothing | A standard laboratory coat should be worn to protect skin and clothing.[4] |
| Respiratory Protection | When handling the powder form or in the absence of adequate ventilation, a NIOSH-approved respirator (e.g., N95) is recommended.[5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance with regulations.
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) must be classified as hazardous halogenated organic waste .[1][6]
-
Segregate from Other Waste Streams: It is critical to keep halogenated organic waste separate from non-halogenated waste, as the disposal methods and costs can differ significantly.[6] Do not mix this waste with other categories such as acidic, basic, or heavy metal waste.[1][7]
Step 2: Use of Appropriate Waste Containers
-
Container Selection: Use only designated, leak-proof containers that are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are often suitable.[8][9][10]
-
Container Labeling: As soon as the first item of waste is placed in the container, it must be clearly labeled.[11] The label should include:
Step 3: Safe Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[7][8][14] This prevents the release of vapors and reduces the risk of spills.
-
Designated Storage Area: Store waste containers in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a designated cabinet.[7][8]
-
Secondary Containment: Place waste containers in secondary containment trays or bins to contain any potential leaks or spills.[14][15]
-
Segregation in Storage: Ensure that the halogenated waste container is segregated from incompatible chemicals, such as strong oxidizing agents.[10]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through standard trash or down the drain.[10][14] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]
-
Follow Institutional Procedures: Adhere to all specific procedures and timelines for waste pickup established by your institution.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, this may require the use of a chemical fume hood.
-
Use Spill Kit: For small spills, use a chemical spill kit containing absorbent materials to contain and clean up the spill.
-
Collect and Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous halogenated organic waste.[14][15]
-
Report the Spill: Report the spill to your laboratory supervisor and the EHS department, following your institution's reporting protocols.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling 5-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Fluorotryptophan. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. For extended contact or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., Butyl rubber).[4][5][6][7][8][9] | Protects against skin irritation and absorption. Nitrile offers good resistance to a range of chemicals.[6][9] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[10][11] A face shield should be worn over safety glasses when there is a significant risk of splashes.[10] | Prevents eye irritation from dust particles or splashes of solutions. |
| Body Protection | A lab coat, fully buttoned.[10] Consider a chemical-resistant apron for large quantities or splash-prone procedures. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[12] | Prevents respiratory tract irritation from inhalation of the fine powder. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound powder and solutions in a laboratory setting.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is typically 2-8°C.
2.2. Weighing the Powdered Compound
This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][13][14]
-
Preparation: Don all required PPE. Cover the work surface of the fume hood and the area around the analytical balance with absorbent bench paper.[15]
-
Tare Container: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.[11][13]
-
Transfer: Inside the fume hood, carefully transfer the desired amount of this compound powder from the stock container to the tared container using a clean spatula.[13][14] Avoid creating dust. Do not pour the powder directly from the stock bottle.[14]
-
Seal and Re-weigh: Securely close the lid of the container with the powder and move it back to the analytical balance to record the final weight.[13][14]
-
Cleanup: After weighing, decontaminate the spatula and the work area within the fume hood. Dispose of any contaminated weigh paper or bench paper as solid chemical waste.
2.3. Preparation of a Stock Solution (Example: 10 mM in 1M HCl)
This compound is soluble in 1M HCl.[3] The following is a general protocol for preparing a stock solution.
-
Preparation: In a chemical fume hood, with all PPE donned, place the accurately weighed and sealed container of this compound.
-
Solvent Addition: Carefully add the calculated volume of 1M HCl to the container with the powder. It is advisable to add the solvent slowly to avoid splashing.
-
Dissolution: Securely cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
Labeling: Clearly label the container with the solution's name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the solution under appropriate conditions, which may include refrigeration and protection from light, as specified by the experimental protocol.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated weigh paper, gloves, etc.) | Collect in a clearly labeled, sealed container for hazardous chemical waste. The container should be designated for "halogenated organic waste."[1] Arrange for pickup and disposal by a certified hazardous waste management company. High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[1] |
| Liquid Waste (solutions of this compound) | Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. The container should be marked as "halogenated organic waste."[1] Do not mix with other non-halogenated solvent waste streams.[12] Arrange for disposal through your institution's environmental health and safety office. |
| Sharps Waste (contaminated needles, Pasteur pipettes, etc.) | Dispose of immediately in a designated sharps container. When the container is full, it should be closed and disposed of as hazardous waste. |
Emergency Procedures
4.1. Spills
-
Small Powder Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.[16]
-
Carefully wipe up the material, working from the outside in.
-
For final decontamination of the surface, a solution of liquid Marseille soap or a 5% sodium hypochlorite solution followed by water can be effective.[16]
-
Place all contaminated materials in a sealed bag and dispose of as hazardous solid waste.
-
-
Liquid Spill:
-
Alert personnel and evacuate the area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
For acidic solutions, you can neutralize the spill with a weak base like sodium bicarbonate before absorption.[1]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. fac.uncg.edu [fac.uncg.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. yourglovesource.com [yourglovesource.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. ehso.emory.edu [ehso.emory.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. calpaclab.com [calpaclab.com]
- 16. Validation of cleaning procedures used in an Italian Hospital Pharmacy for antineoplastic drug decontamination: a new tool for industrial hygiene - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
